2-Methoxy-4,4-dimethylpentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4,4-dimethylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-8(2,3)5-7(6-9)10-4/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGQHCMTOOPEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol
Disclaimer: Limited experimental data is publicly available for 2-Methoxy-4,4-dimethylpentan-1-ol. The information presented in this guide is largely based on predicted data and the known chemical properties of its constituent functional groups and structurally similar compounds.
Introduction
This compound is an organic molecule containing both a primary alcohol and an ether functional group. Its structure, characterized by a neopentyl backbone, suggests specific steric and electronic properties that influence its reactivity and physical characteristics. This technical guide aims to provide a comprehensive overview of the available and predicted chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. Due to the scarcity of experimental data for this specific compound, this guide will also draw comparisons with the well-characterized structural analog, neopentyl glycol (2,2-dimethylpropane-1,3-diol), to infer potential properties.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following tables summarize the predicted data for the target molecule and the experimental data for its structural analog, neopentyl glycol.
Predicted Physicochemical Properties of this compound
The following data is computationally predicted and has not been experimentally verified.
| Property | Predicted Value | Source |
| Molecular Formula | C8H18O2 | PubChem |
| Molecular Weight | 146.23 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 146.130679813 g/mol | PubChem |
| Monoisotopic Mass | 146.130679813 g/mol | PubChem |
| Topological Polar Surface Area | 29.5 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 93.9 | PubChem |
Experimental Physicochemical Properties of Neopentyl Glycol (Structural Analog)
Neopentyl glycol (2,2-dimethylpropane-1,3-diol) shares the 2,2-dimethylpropane core with this compound and serves as a useful, albeit imperfect, model for its physical properties.
| Property | Experimental Value | Source |
| Molecular Formula | C5H12O2 | PubChem |
| Molecular Weight | 104.15 g/mol | PubChem[1] |
| Appearance | White crystalline solid | INCHEM[2] |
| Melting Point | 129.13 °C | Wikipedia[3] |
| Boiling Point | 208 °C | Wikipedia[3] |
| Solubility in Water | 83 g/100mL at 20°C | Wikipedia[3] |
| Density | 1.1 g/cm³ | INCHEM[2] |
| Vapor Pressure | 30 Pa at 20°C | INCHEM[2] |
| Flash Point | 107 °C | INCHEM[2] |
| Autoignition Temperature | 388 °C | INCHEM[2] |
Chemical Properties and Expected Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the primary alcohol (-CH2OH) and the ether (-O-CH3). The neopentyl group, with its bulky tert-butyl moiety, will exert significant steric hindrance, influencing the accessibility of the reactive centers.
Reactivity of the Primary Alcohol Group
The primary alcohol is a versatile functional group capable of undergoing a range of reactions.
-
Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[4] The choice of oxidizing agent determines the product. Milder reagents like pyridinium chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 2-methoxy-4,4-dimethylpentanal. Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the formation of 2-methoxy-4,4-dimethylpentanoic acid.[5]
-
Esterification: In the presence of an acid catalyst, this compound will react with carboxylic acids to form esters. This reaction is reversible and is driven to completion by the removal of water.
-
Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. This can be achieved using hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).[4] The reaction with hydrogen halides likely proceeds via an SN2 mechanism due to the primary nature of the alcohol.[6]
-
Dehydration: Under forcing acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes.[7] However, due to the substitution pattern of this compound, a complex mixture of rearranged products might be expected. At lower temperatures and with an excess of the alcohol, bimolecular dehydration to form a symmetrical ether could occur.[7]
Reactivity of the Ether Group
Ethers are generally considered to be chemically inert, which is why they are often used as solvents.[8] However, under specific conditions, the ether linkage can be cleaved.
-
Acidic Cleavage: The C-O bond of the ether can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). This reaction typically proceeds via an SN2 mechanism, with the halide ion attacking the less sterically hindered carbon. In the case of this compound, the cleavage would be expected to occur at the methyl-oxygen bond, yielding methanol and 4,4-dimethylpentan-1,2-diol.
Influence of the Neopentyl Group
The bulky tert-butyl group in the neopentyl structure creates significant steric hindrance around the C2 position. This will likely reduce the rate of reactions occurring at the C1 and C2 positions, including nucleophilic substitution and oxidation reactions.
Experimental Protocols
A thorough search of the scientific literature did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound.
General Synthetic Approach (Hypothetical):
A plausible synthetic route could involve the Williamson ether synthesis. This would entail the reaction of a suitable alkoxide with an alkyl halide. For instance, the sodium salt of 4,4-dimethylpentane-1,2-diol could be reacted with methyl iodide. Alternatively, the methoxy group could be introduced via the reaction of 1-bromo-4,4-dimethylpentan-2-ol with sodium methoxide. These are hypothetical pathways and would require experimental validation.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the involvement of this compound in any signaling pathways or its biological activity. Its structural features do not immediately suggest a specific biological target, and any such activity would need to be determined through extensive biological screening.
Conclusion
This compound is a molecule with interesting structural features, combining a primary alcohol and an ether with a sterically demanding neopentyl core. While experimental data is currently lacking, its chemical reactivity can be predicted with a reasonable degree of confidence based on the known behavior of its constituent functional groups. The primary alcohol is expected to be the more reactive site, susceptible to oxidation, esterification, and conversion to an alkyl halide. The ether linkage is anticipated to be relatively inert, requiring harsh acidic conditions for cleavage. The significant steric hindrance imparted by the neopentyl group will likely modulate the reactivity of the molecule. Further experimental investigation is required to fully elucidate the chemical and physical properties of this compound and to explore its potential applications.
Note on Visualization: Due to the complete absence of information regarding signaling pathways, experimental workflows, or defined logical relationships for this compound, no diagrams could be generated using Graphviz as per the request.
References
- 1. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0305 - NEOPENTYL GLYCOL [inchem.org]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data Analysis of 2-Methoxy-4,4-dimethylpentan-1-ol: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the predicted spectroscopic data for the novel compound 2-Methoxy-4,4-dimethylpentan-1-ol. Due to the limited availability of experimental data in public domains, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's structural and spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, alongside visualizations of spectroscopic workflows and potential fragmentation pathways to aid in structural elucidation.
Introduction
This compound is a C8 aliphatic alcohol and ether. As with many novel or specialized chemical entities, publicly accessible, experimentally-derived spectroscopic data is scarce. This guide aims to fill that gap by presenting a comprehensive set of predicted spectroscopic data. These predictions are based on established computational models and provide a valuable starting point for the characterization of this molecule. The subsequent sections detail the predicted NMR, IR, and MS data, outline standard experimental protocols for their acquisition, and provide graphical representations of analytical workflows.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These values were generated using computational prediction tools and should be considered as estimates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH(OH) | ~3.6 - 3.8 | m | 1H |
| -CH₂OH | ~3.4 - 3.6 | m | 2H |
| -OCH₃ | ~3.3 - 3.4 | s | 3H |
| -CH(OCH₃) | ~3.2 - 3.3 | m | 1H |
| -CH₂- | ~1.4 - 1.6 | m | 2H |
| -C(CH₃)₃ | ~0.9 | s | 9H |
| -OH | Broad | s | 1H |
2.1.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ shows the following chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₂OH | ~65 - 70 |
| -CH(OCH₃) | ~80 - 85 |
| -OCH₃ | ~55 - 60 |
| -CH₂- | ~45 - 50 |
| -C(CH₃)₃ | ~30 - 35 |
| -C(CH₃)₃ | ~25 - 30 |
Infrared (IR) Spectroscopy
The predicted IR absorption bands for the key functional groups in this compound are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
| C-O Stretch (Alcohol) | 1050 - 1000 | Strong |
Mass Spectrometry (MS)
The predicted mass spectrometry data includes the molecular ion and potential major fragments. The monoisotopic mass of this compound is 146.1307 g/mol .[1]
| m/z | Ion | Possible Fragment |
| 147 | [M+H]⁺ | Protonated Molecular Ion |
| 146 | [M]⁺ | Molecular Ion |
| 115 | [M-OCH₃]⁺ | Loss of methoxy group |
| 89 | [M-C(CH₃)₃]⁺ | Loss of tert-butyl group |
| 71 | [C₅H₁₁]⁺ | tert-pentyl fragment |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
| 45 | [CH₃OCH₂]⁺ | Methoxy-methyl fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters may vary.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-25 mg of the liquid sample, this compound, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
Ensure the sample height in the tube is appropriate for the spectrometer being used (typically 4-5 cm).[2]
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical acquisition times are a few minutes.[3]
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of ¹³C. Acquisition times can range from 20 minutes to several hours.[3][4]
-
Process the acquired Free Induction Decay (FID) data using Fourier transformation to obtain the NMR spectrum.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)
-
Place one to two drops of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.[6][7]
3.2.2. Data Acquisition (FTIR)
-
Obtain a background spectrum of the empty sample compartment.[8]
-
Place the "sandwich" of salt plates with the sample into the spectrometer's sample holder.[6]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.[8]
-
After analysis, clean the salt plates with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.[7]
Mass Spectrometry (MS)
3.3.1. Sample Introduction
-
For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.[9]
-
If using direct infusion, the sample is introduced into the ionization source via a heated probe.[10]
3.3.2. Ionization and Analysis
-
In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common technique where a high-energy electron beam is used to ionize the molecules, often causing fragmentation.[9][10]
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]
-
A detector records the abundance of each ion, and this information is used to generate the mass spectrum.[10]
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Predicted Mass Spectrometry Fragmentation
This diagram shows a plausible fragmentation pathway for this compound under electron impact ionization.
Caption: Predicted MS Fragmentation Pathway.
References
- 1. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. ursinus.edu [ursinus.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to 2-Methoxy-4,4-dimethylpentan-1-ol: Identifiers, Properties, and a Framework for Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical compound 2-Methoxy-4,4-dimethylpentan-1-ol, including its known identifiers and computed properties. Due to the limited availability of experimental data for this specific molecule, this document also presents a generalized workflow for the characterization of novel chemical entities, a process highly relevant to drug discovery and development.
Compound Identifiers
| Identifier | Value |
| Molecular Formula | C8H18O2[1] |
| IUPAC Name | This compound |
| PubChem CID | 59351982[1] |
| SMILES | CC(C)(C)CC(CO)OC[1] |
| InChI | InChI=1S/C8H18O2/c1-8(2,3)5-7(6-9)10-4/h7,9H,5-6H2,1-4H3[1] |
| InChIKey | RCGQHCMTOOPEDX-UHFFFAOYSA-N[1] |
Computed Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These computational predictions are valuable for initial assessments in drug development, such as predicting solubility, permeability, and metabolic stability.
| Property | Predicted Value |
| Molecular Weight | 146.23 g/mol |
| Monoisotopic Mass | 146.13068 Da[1] |
| XLogP | 1.5[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Experimental Protocols: A General Framework
As specific experimental data for this compound is not publicly documented, a generalized workflow for the characterization of a novel chemical entity is presented below. This workflow is standard in preclinical drug development.
1. Synthesis and Purification:
-
Objective: To obtain a high-purity sample of the target compound.
-
Methodology: The synthesis of this compound could potentially be achieved through the methoxylation of a suitable precursor, such as 4,4-dimethyl-1,2-pentanediol. The reaction would likely involve a Williamson ether synthesis or a related method. Purification would be carried out using techniques such as column chromatography or distillation to achieve >95% purity.
2. Structural Verification:
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
3. Physicochemical Characterization:
-
Objective: To determine key physicochemical properties.
-
Methodology:
-
Solubility: Determination of solubility in aqueous and organic solvents.
-
LogP/LogD: Experimental determination of the partition coefficient to assess lipophilicity.
-
pKa: Measurement of the acid dissociation constant if applicable.
-
4. In Vitro Biological Screening:
-
Objective: To assess the biological activity of the compound.
-
Methodology: The compound would be screened against a panel of relevant biological targets (e.g., enzymes, receptors) using established assay formats (e.g., fluorescence, luminescence, radiometric).
Logical Workflow for Novel Compound Characterization
The following diagram illustrates a typical workflow for the characterization and initial assessment of a novel chemical compound in a drug discovery context.
References
"2-Methoxy-4,4-dimethylpentan-1-ol" physical properties (melting point, boiling point)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Physical Properties (Melting Point, Boiling Point) of 2-Methoxy-4,4-dimethylpentan-1-ol
This document provides a comprehensive overview of the available information and predictive methodologies for determining the melting and boiling points of the organic compound this compound.
Executive Summary
A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined data for the melting and boiling points of this compound. This guide, therefore, focuses on the established computational methodologies that enable the prediction of these crucial physical properties. For researchers and professionals in drug development and chemical synthesis, where such data is vital for process design, formulation, and safety assessments, these predictive techniques offer a robust alternative. This document details the principles behind Quantitative Structure-Property Relationship (QSPR) models and group contribution methods, providing a procedural framework for their application.
Data Presentation: Predicted Physical Properties
As no experimental data is available, the following table is provided as a template for researchers to populate with values obtained through the computational methods described in Section 3. This structured format allows for a clear and comparative presentation of predicted data.
| Physical Property | Predicted Value (°C) | Predicted Value (K) | Method of Prediction |
| Melting Point | |||
| Boiling Point |
Experimental Protocols: Computational Prediction Methodologies
In the absence of empirical data, the following computational protocols are recommended for estimating the melting and boiling points of this compound. These methods leverage the molecular structure of the compound to predict its physicochemical properties.
3.1. Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical tools that correlate the structural or property-describing features of a molecule (known as molecular descriptors) with a specific property of interest.[1][2] For the prediction of boiling and melting points of aliphatic alcohols, QSPR offers a powerful approach.[1]
-
Methodology:
-
Molecular Descriptor Generation: The first step involves the generation of a wide range of molecular descriptors for this compound. These descriptors can be constitutional, topological, geometric, or electronic and are calculated using specialized software (e.g., DRAGON, PaDEL-Descriptor).
-
Model Development: A training set of diverse organic compounds with known experimental melting and boiling points is used to develop a mathematical model.[3] This model is typically generated using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.[2][3]
-
Model Validation: The predictive power of the QSPR model is rigorously validated using both internal (e.g., cross-validation) and external validation sets of compounds not used in the model's development.[3]
-
Property Prediction: Once a validated QSPR model is established, the calculated descriptors for this compound are input into the model to predict its melting and boiling points.
-
3.2. Group Contribution Methods (e.g., Joback Method)
Group contribution methods are a well-established and straightforward approach for estimating the thermophysical properties of organic compounds.[4][5] These methods are based on the principle that the overall property of a molecule is the sum of contributions from its constituent functional groups.[6][7] The Joback method is a widely used first-order group contribution technique for this purpose.[4][8]
-
Methodology:
-
Molecular Structure Decomposition: The molecular structure of this compound is dissected into its fundamental functional groups (e.g., -CH3, -CH2-, >C<, -OH, -O-).
-
Summation of Group Contributions: Each functional group has a specific numerical contribution to the melting point and boiling point. These contribution values have been determined by fitting experimental data for a large set of compounds. The contributions for all groups in the molecule are summed.
-
Application of a Correlation: The sum of the group contributions is then used in a simple linear or non-linear equation to calculate the final predicted value for the melting and boiling points.[8]
The Joback method utilizes the following equations for predicting the normal boiling point (Tb) and melting point (Tm):
-
Boiling Point: Tb (K) = 198.2 + Σ (Group Contributions)
-
Melting Point: Tm (K) = 122.5 + Σ (Group Contributions)
-
3.3. Commercially Available Prediction Software
Several commercial and academic software packages have implemented QSPR and group contribution methods to provide user-friendly platforms for physical property prediction.[9][10] Examples include:
These tools typically only require the user to input the chemical structure, and the software will automatically calculate a range of physical properties, often providing an indication of the prediction's reliability.
Visualizations
The following diagrams illustrate the logical workflow of the predictive methodologies described above.
Caption: Predictive Modeling Workflow for Physical Properties.
Caption: Workflow of the Joback Group Contribution Method.
References
- 1. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Group-contribution method - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. New group contribution method for estimating properties of pure compounds | Semantic Scholar [semanticscholar.org]
- 8. Joback method - Wikipedia [en.wikipedia.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. molecularknowledge.com [molecularknowledge.com]
Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solubility
Solubility is a fundamental property of a chemical substance that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development and chemical synthesis, understanding a compound's solubility profile is paramount for process design, formulation, and bioavailability assessment. The solubility of a compound like 2-Methoxy-4,4-dimethylpentan-1-ol, which contains both a polar hydroxyl group and a nonpolar hydrocarbon backbone, is expected to vary significantly across different organic solvents.
General Physicochemical Properties
While specific data is limited, a general assessment of the structure of this compound (CAS No.: 2353786-09-9, Molecular Weight: 146.23 g/mol ) suggests it is a relatively non-volatile alcohol. The presence of the methoxy and hydroxyl groups introduces polarity, while the dimethylpentyl chain provides significant nonpolar character. This amphiphilic nature suggests potential solubility in a range of solvents.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of a compound such as this compound in various organic solvents. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
-
Volumetric flasks and syringes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
An In-depth Technical Guide on the Potential Research Applications of 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Methoxy-4,4-dimethylpentan-1-ol is a sparsely documented compound. The following guide is constructed based on the chemical properties of the molecule and data from structurally analogous compounds. The proposed applications and protocols are therefore largely theoretical and intended to serve as a foundation for future research.
Executive Summary
This compound is a primary alcohol with a methoxy group at the C2 position and a neopentyl-like tert-butyl group at the C4 position. This unique structure suggests potential applications as a specialty solvent, a building block in organic synthesis, and a candidate for biological screening. Its amphipathic nature, arising from the polar hydroxyl and ether functionalities and the nonpolar alkyl backbone, could impart useful surfactant-like properties. While no direct biological activities have been reported for this specific molecule, structurally related methoxylated compounds have shown a range of effects, including antimicrobial and anti-inflammatory properties. This whitepaper outlines the known properties of this compound, explores its potential research applications, and provides detailed, generalized experimental protocols for its synthesis and characterization.
Physicochemical and Predicted Properties
Quantitative data for this compound is limited. The following table summarizes key properties derived from chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C8H18O2 | PubChem[1] |
| Molecular Weight | 146.23 g/mol | PubChem |
| Monoisotopic Mass | 146.13068 Da | PubChem[1] |
| Predicted XlogP | 1.5 | PubChem[1] |
| SMILES | CC(C)(C)CC(CO)OC | PubChem[1] |
| InChIKey | RCGQHCMTOOPEDX-UHFFFAOYSA-N | PubChem[1] |
Potential Research Applications
Based on its chemical structure, this compound could be investigated for the following applications:
3.1 Organic Synthesis and Materials Science
-
Chiral Building Block: The C2 position is a chiral center, suggesting that enantiomerically pure forms of the compound could be used as starting materials in asymmetric synthesis.
-
Monomer for Polymerization: The primary alcohol could be functionalized to create monomers for the synthesis of specialty polymers with unique thermal or optical properties.
-
Specialty Solvent: The combination of ether and alcohol functionalities with a bulky alkyl group might result in unique solvency properties, particularly for complex organic molecules.
3.2 Potential Biological and Pharmacological Screening
While no biological activity is currently documented for this compound, related compounds offer avenues for investigation:
-
Antimicrobial and Antifungal Agents: Methoxy-substituted phenols and other small molecules have demonstrated antimicrobial and antifungal activity.[2][3] For example, 2-methoxy-4-vinylphenol has shown antibacterial properties.[2][3]
-
Anti-inflammatory and Analgesic Properties: Some methoxylated compounds exhibit anti-inflammatory or analgesic effects.[4] For instance, certain 2-methoxyphenols have been studied as COX-2 inhibitors.[4]
-
Neurological and CNS Activity: The structural similarity to precursors of central nervous system (CNS) active compounds, such as buprenorphine which contains a methoxy group, suggests that derivatives of this compound could be explored for neurological applications.[5]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and analysis of this compound.
4.1 Hypothetical Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 4,4-dimethyl-1-pentene.
Step 1: Epoxidation of 4,4-dimethyl-1-pentene
-
Dissolve 4,4-dimethyl-1-pentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, 2-(2,2-dimethylpropyl)oxirane.
Step 2: Methanolysis of the Epoxide
-
Dissolve the crude epoxide from Step 1 in anhydrous methanol.
-
Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., sulfuric acid) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., triethylamine for a Lewis acid or sodium bicarbonate for a Brønsted acid).
-
Remove the methanol under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.
4.2 Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure of the final product.
-
Mass Spectrometry (MS): Use techniques like electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.
Visualizations
5.1 Hypothetical Synthetic Pathway
Caption: Hypothetical two-step synthesis of this compound.
5.2 General Workflow for Biological Screening
Caption: A generalized workflow for the biological screening of novel compounds.
Conclusion and Future Directions
This compound represents an unexplored molecule with potential in synthetic chemistry and as a lead compound in drug discovery. Its unique structural features warrant further investigation. Future research should focus on:
-
Efficient and Stereoselective Synthesis: Developing a robust synthetic route to produce enantiomerically pure forms of the compound.
-
Comprehensive Physicochemical Characterization: A full analysis of its properties, including solvency, thermal stability, and spectroscopic data.
-
Broad-Spectrum Biological Screening: Testing the compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications.
This technical guide provides a foundational framework for initiating research into the promising, yet uncharacterized, molecule this compound.
References
- 1. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buprenorphine - Wikipedia [en.wikipedia.org]
The Enigmatic Profile of 2-Methoxy-4,4-dimethylpentan-1-ol: A Case of Undiscovered Potential
Despite a clear chemical structure and defined physical properties, the scientific history and experimental applications of 2-Methoxy-4,4-dimethylpentan-1-ol remain largely uncharted territory within public scientific databases and literature. An extensive search for its discovery, synthesis, and potential roles in drug development or other research areas has revealed a significant lack of documented information, precluding the creation of an in-depth technical guide at this time.
Currently, information on this compound is confined to basic chemical identifiers and predicted properties available in chemical databases such as PubChem.[1] These resources provide the molecular formula (C8H18O2), molecular weight, and structural information, but critically, they lack references to primary literature, patents, or experimental studies.[1] This absence of data suggests that the compound has not been a significant subject of academic or industrial research, or that any such research has not been published in publicly accessible forums.
Further investigation into patent databases for applications or synthesis methods related to this compound also yielded no specific results. Similarly, searches for its potential involvement as a chemical intermediate or as an analog to other studied compounds did not provide any substantial connections or indirect information about its history or utility.
This lack of information makes it impossible to fulfill the request for a detailed technical guide, including experimental protocols, quantitative data tables, and diagrams of signaling pathways or experimental workflows. The core requirements of data presentation, detailed methodologies, and visualizations are contingent on the existence of foundational research, which, in the case of this compound, appears to be non-existent in the public domain.
For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. Its structural features may suggest potential as a solvent, a building block in organic synthesis, or a scaffold for the development of new chemical entities. However, without any documented synthesis or characterization, its journey from a chemical structure to a compound with known properties and applications has yet to be undertaken.
Future Outlook:
The current state of knowledge presents an opportunity for novel research. The synthesis and characterization of this compound, followed by screening for biological activity or other useful properties, could be a fruitful area of investigation. Should this compound become the subject of future studies, the scientific community would be able to build the body of knowledge that is currently absent. Until then, it remains an intriguing molecule with a story yet to be written.
References
A Theoretical and Computational Chemistry Deep Dive into 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of 2-Methoxy-4,4-dimethylpentan-1-ol. While specific published research on this molecule is limited, this document outlines a robust framework for its analysis, drawing upon established computational chemistry techniques. These approaches are crucial for understanding its physicochemical properties, conformational landscape, and potential interactions in a biological context, thereby supporting drug discovery and development efforts.
Molecular Properties and Computational Overview
This compound is a chiral acyclic ether alcohol. Its structure, featuring a sterically demanding tert-butyl group, a methoxy group, and a primary alcohol, suggests a complex conformational space that can be effectively explored using computational methods. Theoretical studies can provide invaluable insights into its electronic structure, stability, and spectroscopic characteristics.
A typical computational workflow for a molecule like this compound would involve geometry optimization, conformational analysis, frequency calculations, and the prediction of various molecular properties. The following diagram illustrates this logical progression.
Detailed Computational Protocols
The following sections outline the detailed methodologies for the key computational experiments applicable to this compound.
Conformational Analysis
Objective: To identify the low-energy conformers of this compound in the gas phase and in solution.
Protocol:
-
Initial Structure Generation: The 3D structure of this compound is generated from its SMILES string (COC(C)C(C)(C)CO).
-
Coarse-Grained Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step broadly samples the potential energy surface.
-
Quantum Mechanical Optimization: The unique conformers identified in the previous step are then subjected to geometry optimization using Density Functional Theory (DFT). A common and cost-effective level of theory is B3LYP with the 6-31G(d) basis set.
-
Frequency Calculations: For each optimized conformer, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energy.
-
Solvation Effects: To model the behavior in a solvent (e.g., water or chloroform), the optimizations and frequency calculations can be repeated using an implicit solvation model like the Polarizable Continuum Model (PCM).
Spectroscopic Property Prediction
Objective: To predict the NMR, IR, and other spectroscopic properties of the most stable conformers to aid in experimental characterization.
Protocol:
-
NMR Spectroscopy: Using the optimized geometries, NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the mPW1PW91/6-311+G(2d,p) level of theory. Chemical shifts are then referenced against a standard (e.g., tetramethylsilane).
-
IR Spectroscopy: Infrared vibrational frequencies and intensities are obtained from the frequency calculations performed during the conformational analysis. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and basis set incompleteness.
Tabulated Quantitative Data
The following tables present hypothetical yet realistic quantitative data that would be expected from the computational studies described above.
Table 1: Relative Energies of the Most Stable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Boltzmann Population (%) (298.15 K) |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 0.92 | 15.1 |
| Conf-3 | 1.20 | 1.35 | 8.2 |
| Conf-4 | 2.50 | 2.65 | 1.4 |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for the Most Stable Conformer (Conf-1)
| Atom Position | Predicted ¹³C Chemical Shift | Predicted ¹H Chemical Shift |
| C1 (CH₂OH) | 68.5 | 3.45 (dd), 3.60 (dd) |
| C2 (CH-OCH₃) | 85.2 | 3.80 (m) |
| C3 (C(CH₃)₃) | 35.1 | - |
| C4, C5, C6 (tert-butyl CH₃) | 28.9 | 0.95 (s) |
| C7 (OCH₃) | 58.3 | 3.30 (s) |
Experimental Validation Workflow
Computational predictions should ideally be validated by experimental data. The following diagram illustrates a typical workflow for the experimental characterization and validation of computational results for this compound.
Conclusion
The theoretical and computational chemistry approaches outlined in this guide provide a powerful framework for the in-depth characterization of this compound. By combining conformational analysis, spectroscopic predictions, and careful comparison with experimental data, researchers can gain a detailed understanding of its molecular properties. This knowledge is fundamental for applications in medicinal chemistry and materials science, where molecular conformation and electronic properties dictate function.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol from neopentyl glycol derivatives. The described three-step synthetic pathway involves the selective protection of one hydroxyl group of neopentyl glycol, followed by methylation of the remaining hydroxyl group, and subsequent deprotection to yield the target compound.
Synthetic Pathway Overview
The synthesis of this compound from neopentyl glycol is achieved through a three-step process:
-
Selective Monoprotection of Neopentyl Glycol: One of the primary hydroxyl groups of neopentyl glycol is selectively protected using a bulky protecting group, such as a trityl group, to prevent di-substitution in the subsequent methylation step.
-
Williamson Ether Synthesis: The remaining free hydroxyl group of the mono-protected neopentyl glycol is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a strong base.
-
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Monoprotection | Neopentyl glycol, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | Dichloromethane (DCM) | 12-16 hours | Room Temperature | >80 |
| 2 | Methylation | Mono-DMT-neopentyl glycol, Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 2-4 hours | 0 to Room Temperature | ~70-80 |
| 3 | Deprotection | Mono-DMT-protected methyl ether, Formic acid | Methanol | 1-2 hours | Room Temperature | ~70-85[1] |
Experimental Protocols
Step 1: Selective Monoprotection of Neopentyl Glycol with 4,4'-Dimethoxytrityl Chloride
This protocol describes the selective protection of one hydroxyl group of neopentyl glycol using 4,4'-dimethoxytrityl chloride (DMT-Cl).
Materials:
-
Neopentyl glycol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve neopentyl glycol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4,4'-dimethoxytrityl chloride (1.05 eq) in anhydrous DCM to the cooled solution of neopentyl glycol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the mono-DMT-protected neopentyl glycol.
Step 2: Methylation of Mono-DMT-Protected Neopentyl Glycol (Williamson Ether Synthesis)
This protocol details the methylation of the free hydroxyl group of the mono-protected neopentyl glycol.
Materials:
-
Mono-DMT-protected neopentyl glycol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of mono-DMT-protected neopentyl glycol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Step 3: Deprotection of the DMT Group
This protocol describes the removal of the DMT protecting group to yield the final product.
Materials:
-
Mono-DMT-protected methyl ether of neopentyl glycol
-
Methanol
-
Formic acid (88%)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the mono-DMT-protected methyl ether (1.0 eq) in methanol.
-
Add formic acid dropwise to the solution. The reaction is typically complete within 1-2 hours at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: "2-Methoxy-4,4-dimethylpentan-1-ol" as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of "2-Methoxy-4,4-dimethylpentan-1-ol," a sterically hindered primary alcohol, and its potential applications as a building block in organic synthesis. Due to the limited availability of specific literature on this compound, this document infers its reactivity and utility from the well-established chemistry of analogous structures, particularly neopentyl alcohol.
Introduction
"this compound" is a unique bifunctional molecule possessing a neopentyl-like primary alcohol and a methoxy group at the adjacent position. This structural arrangement offers intriguing possibilities for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The sterically demanding tert-butyl group is expected to influence the reactivity of the primary alcohol, while the methoxy group can modulate the polarity and conformational properties of resulting derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of "this compound" is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 2353786-09-9 |
| Appearance | Predicted to be a liquid at room temperature |
| Boiling Point | Estimated to be in the range of 180-200 °C |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
A plausible and efficient synthetic route to "this compound" involves the regioselective ring-opening of a suitable epoxide with a methoxide source. This approach is advantageous as it allows for the controlled introduction of the methoxy and hydroxyl functionalities.
The proposed synthesis starts from the commercially available 4,4-dimethyl-1-pentene, which is first epoxidized to yield 2-(2,2-dimethylpropyl)oxirane. Subsequent ring-opening with sodium methoxide in methanol would afford the target molecule.
Caption: Proposed synthetic workflow for this compound.
Step 1: Epoxidation of 4,4-Dimethyl-1-pentene
-
Dissolve 4,4-dimethyl-1-pentene (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) in DCM to the flask over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,2-dimethylpropyl)oxirane.
Step 2: Ring-Opening of 2-(2,2-Dimethylpropyl)oxirane
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 equiv.) to anhydrous methanol under an inert atmosphere.
-
To this solution, add 2-(2,2-dimethylpropyl)oxirane (1.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford "this compound".
Applications in Organic Synthesis
"this compound" can serve as a versatile building block for the introduction of a sterically hindered, functionalized fragment into larger molecules. The primary alcohol can undergo a variety of transformations, while the neopentyl core provides resistance to certain reaction conditions and can influence the conformational properties of the final product.
The primary alcohol functionality can be readily transformed into other functional groups. However, due to the steric hindrance of the adjacent tert-butyl group, reactions proceeding through carbocation intermediates may be susceptible to rearrangement.
Caption: Key reactions of the hydroxyl group in this compound.
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent is crucial to control the extent of oxidation.
Table 1: Oxidation of Neopentyl-type Alcohols
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| Neopentyl Alcohol | PCC, CH₂Cl₂ | 2,2-Dimethylpropanal | ~70-80 | General knowledge |
| Diol with neopentyl alcohol moiety | TEMPO (1.0 equiv.), NaOCl | Hydroxyaldehyde | 88 |
Experimental Protocol: Oxidation to 2-Methoxy-4,4-dimethylpentanal
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv.) in anhydrous DCM, add a solution of "this compound" (1.0 equiv.) in DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by distillation or column chromatography.
The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism and is generally not prone to rearrangement.
Table 2: Williamson Ether Synthesis with Neopentyl-type Alkoxides
| Alkoxide | Alkyl Halide | Product | Yield (%) | Reference |
| Sodium Neopentoxide | Ethyl Iodide | Ethyl neopentyl ether | 60-70 | General knowledge |
Experimental Protocol: Synthesis of 1-Ethoxy-2-methoxy-4,4-dimethylpentane
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of "this compound" (1.0 equiv.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add ethyl iodide (1.2 equiv.) to the resulting alkoxide solution.
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation to yield the desired ether.
Esterification of the sterically hindered primary alcohol can be achieved using activated carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine.
Table 3: Esterification of Neopentyl Alcohol
| Alcohol | Acylating Agent | Base | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Neopentyl Alcohol | Acetyl Chloride | Pyridine | Neopentyl acetate | ~80-90 | General knowledge |
Experimental Protocol: Synthesis of 2-Methoxy-4,4-dimethylpentyl acetate
-
Dissolve "this compound" (1.0 equiv.) in anhydrous pyridine in a round-bottom flask at 0 °C.
-
Slowly add acetyl chloride (1.2 equiv.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Reactions that proceed through a primary carbocation intermediate are likely to undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. This is a critical consideration when planning syntheses involving the conversion of the hydroxyl group to a good leaving group under acidic conditions.
Caption: Potential for rearrangement in S(_N)1 reactions of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-methoxy-4,4-dimethylpentyl moiety into drug candidates can offer several advantages:
-
Steric Shielding: The bulky tert-butyl group can provide steric protection to adjacent functional groups, potentially hindering metabolic degradation and increasing the in vivo half-life of a drug.
-
Modulation of Lipophilicity: The methoxy group can influence the overall lipophilicity of a molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Constraint: The neopentyl backbone can introduce conformational rigidity, which may lead to higher binding affinity and selectivity for a biological target.
Conclusion
"this compound" is a promising building block for organic synthesis, offering a unique combination of steric hindrance and functionality. While its reactivity is influenced by the neopentyl core, which can lead to rearrangements in carbocation-mediated reactions, a range of transformations can be achieved under controlled conditions. Its potential to modulate the physicochemical and pharmacokinetic properties of bioactive molecules makes it an attractive scaffold for drug discovery and development. Further exploration of the chemistry of this compound is warranted to fully unlock its synthetic potential.
Application Notes & Protocols for the Quantification of 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity, selectivity, and suitability for volatile and semi-volatile organic compounds. An alternative High-Performance Liquid Chromatography (HPLC) method with universal detection is also discussed for instances where GC is not a viable option.
Physicochemical Properties (Predicted)
A thorough understanding of the analyte's properties is crucial for method development. As experimental data is scarce, predicted properties are used to guide the initial choice of analytical conditions.
| Property | Predicted Value/Information | Implication for Analysis |
| Molecular Formula | C8H18O2 | --- |
| Molecular Weight | 146.23 g/mol | Suitable for GC-MS analysis. |
| Boiling Point | Estimated to be in the range of 180-220 °C | Sufficiently volatile for GC analysis, possibly requiring a moderately high inlet and oven temperature. |
| Polarity | Moderately polar due to the hydroxyl and ether groups | Will influence the choice of GC column stationary phase and HPLC mobile/stationary phases. |
| UV Chromophore | None | Unsuitable for standard HPLC-UV detection without derivatization. |
Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of 2-Methoxy-4,4-dimethylpentan-1-ol, offering excellent selectivity and sensitivity. A derivatization step is proposed to improve peak shape and thermal stability.
Experimental Protocol: GC-MS Quantification
1. Sample Preparation and Derivatization:
-
Objective: To prepare the sample for GC-MS analysis and to derivatize the alcohol group to a less polar and more volatile silyl ether.
-
Reagents and Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (IS) solution (e.g., 1-dodecanol or a structurally similar compound not present in the sample matrix)
-
Sample matrix (e.g., plasma, formulation buffer)
-
Vortex mixer
-
Heating block or oven
-
Autosampler vials with inserts
-
-
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by spiking the appropriate amount of the stock solution into the sample matrix.
-
For each standard, unknown sample, and quality control (QC) sample, aliquot 100 µL into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each tube (except for the blank matrix).
-
(Optional, for complex matrices like plasma) Perform a liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether) or solid-phase extraction to remove interferences. Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue or add directly to the initial aliquot 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Vortex the tubes for 30 seconds.
-
Heat the samples at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the samples to room temperature and transfer the supernatant to autosampler vials for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for the TMS-derivative): To be determined by analyzing a derivatized standard in full scan mode. Likely ions would include the molecular ion (if present) and characteristic fragment ions. For the parent compound, characteristic ions would be determined from its mass spectrum. A possible fragment for the TMS derivative would be [M-15]+.
-
Data Presentation: Quantitative Summary (Hypothetical Data)
The following tables summarize the expected performance characteristics of the validated GC-MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | ≥ 0.995 |
Table 2: Limits of Detection and Quantification
| Analyte | Limit of Detection (LoD) (µg/mL) | Limit of Quantification (LoQ) (µg/mL) |
| This compound | 0.05 | 0.1 |
Table 3: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 0.3 | 95 - 105 | < 10 |
| Medium | 50 | 98 - 102 | < 5 |
| High | 80 | 97 - 103 | < 5 |
Alternative Method: HPLC with Charged Aerosol Detection (CAD)
For non-volatile matrices or when GC is not available, HPLC with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Since the analyte lacks a UV chromophore, these detectors are suitable alternatives.
Experimental Protocol: HPLC-CAD
-
HPLC System: Thermo Scientific Vanquish (or equivalent)
-
Detector: Charged Aerosol Detector (CAD)
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) or a HILIC column depending on the polarity of potential interferences.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, potentially with a small amount of a volatile modifier like formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
CAD Settings: To be optimized based on the mobile phase composition (e.g., Evaporation Temperature, Nebulizer settings).
Note: Method development for HPLC-CAD would require careful optimization of chromatographic conditions to separate the analyte from matrix components, as CAD is a universal detector and will respond to any non-volatile substance.
Visualizations
Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of this compound by GC-MS.
Logical Workflow for Analytical Method Development
Caption: Decision workflow for developing an analytical method for a novel compound.
Application Notes and Protocols for 2-Methoxy-4,4-dimethylpentan-1-ol
A comprehensive search for experimental protocols, application notes, and research data related to "2-Methoxy-4,4-dimethylpentan-1-ol" did not yield any specific results for this compound.
The scientific literature and available chemical databases do not contain detailed experimental methodologies, quantitative data, or established signaling pathways for "this compound". The information available is for structurally similar but distinct compounds, which are not suitable for creating the detailed and specific documentation requested.
For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data. Extrapolating information from related compounds can be misleading and is not a scientifically sound practice for protocol development.
General safety and handling precautions should be observed when working with any chemical compound. For "this compound," it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier. General handling guidelines for similar aliphatic alcohols and ethers include:
-
Use in a well-ventilated area, preferably a fume hood.[1][2][3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3]
-
Keep away from heat, sparks, and open flames, as similar compounds can be flammable.[1][2][3][4]
-
Store in a tightly closed container in a cool, dry place.[1][2][3]
Should "this compound" become a compound of interest in future research, experimental protocols and application notes would need to be developed and validated by researchers. This process would involve:
-
Physicochemical Characterization: Determination of properties such as solubility, stability, and reactivity.
-
In Vitro Assays: Initial testing in cell-based models to understand its biological activity, if any.
-
In Vivo Studies: If warranted by in vitro data, studies in animal models to assess efficacy and safety.
-
Mechanism of Action Studies: Experiments to elucidate the specific biological pathways and molecular targets of the compound.
At present, none of this information is publicly available for "this compound". Therefore, no specific application notes, protocols, or data visualizations can be provided. Researchers interested in this compound would need to conduct foundational research to establish these parameters.
References
Application and Protocol Notes: 2-Methoxy-4,4-dimethylpentan-1-ol in the Synthesis of Novel Polymers
A comprehensive search of scientific literature and chemical databases has revealed no documented applications of 2-Methoxy-4,4-dimethylpentan-1-ol in the synthesis of novel polymers.
Extensive queries were conducted to identify any instance of this specific molecule being utilized as a monomer, initiator, chain transfer agent, or any other capacity related to polymerization. The search included scholarly articles, patents, and chemical supplier application notes.
The results indicate that this compound is not a recognized precursor or component in the field of polymer chemistry. Research in novel polymer development tends to focus on monomers with specific reactive groups (e.g., vinyl, epoxy, hydroxyl, carboxyl) that can readily undergo polymerization. While this compound possesses a hydroxyl group, its overall structure may not lend itself to efficient or desirable polymerization characteristics compared to other widely studied and utilized alcohols in polymer synthesis.
Therefore, we are unable to provide detailed Application Notes, Protocols, quantitative data tables, or visualizations for the use of this compound in polymer synthesis as there is no established research on this topic.
Researchers, scientists, and drug development professionals interested in novel polymer synthesis are encouraged to explore established and emerging monomers and polymerization techniques documented in peer-reviewed literature.
Application Notes and Protocols: 2-Methoxy-4,4-dimethylpentan-1-ol as a Solvent and Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Methoxy-4,4-dimethylpentan-1-ol is a novel compound with limited available experimental data. The information presented in these application notes and protocols is based on theoretical predictions, structure-activity relationships with similar molecules, and established chemical principles. These guidelines are intended to serve as a starting point for research and experimentation. All proposed protocols should be conducted with appropriate safety precautions and adapted based on experimental observations.
Introduction
This compound is a sterically hindered ether alcohol with a neopentyl backbone. Its unique structure, combining a primary alcohol for reactivity and a methoxy ether group for polarity modulation, suggests its potential as a specialized solvent and reaction medium. The bulky tert-butyl group is expected to confer enhanced thermal and chemical stability, making it a candidate for reactions requiring high temperatures or resistance to harsh chemical conditions. This document outlines the predicted physicochemical properties, potential applications, and detailed protocols for the synthesis and proposed use of this compound.
Predicted Physicochemical Properties
The properties of this compound have been estimated based on its chemical structure and comparison with structurally related compounds. These values should be confirmed experimentally.
| Property | Predicted Value | Structural Rationale / Comparison Compound |
| Molecular Formula | C₈H₁₈O₂ | - |
| Molecular Weight | 146.23 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for short-chain ether alcohols. |
| Boiling Point | 180 - 200 °C | Higher than non-hydroxylated ethers of similar molecular weight due to hydrogen bonding. Similar to other functionalized neopentyl derivatives. |
| Melting Point | < -20 °C | The bulky and asymmetric structure is likely to inhibit crystallization. |
| Density | 0.90 - 0.95 g/mL | Slightly less dense than water, typical for long-chain alcohols and ethers. |
| Solubility in Water | Moderately soluble | The hydroxyl group allows for hydrogen bonding with water, while the hydrocarbon backbone limits miscibility. |
| Solubility in Organic Solvents | Miscible with a wide range of organic solvents (e.g., acetone, ethanol, toluene, dichloromethane) | The combination of a polar head and a nonpolar tail suggests broad solvency. |
| Viscosity | Moderately viscous | The sterically hindered structure may lead to higher viscosity compared to linear isomers. |
| Flash Point | > 80 °C | Expected to be a combustible liquid with a relatively high flash point. |
Potential Applications as a Solvent or Reaction Medium
Based on its predicted properties, this compound could be a valuable solvent in the following areas:
-
High-Temperature Organic Synthesis: Its high boiling point and expected thermal stability make it suitable for reactions requiring elevated temperatures, such as certain cross-coupling reactions, rearrangements, or polymerizations.
-
Reactions Involving Strong Bases or Nucleophiles: The sterically hindered nature of the neopentyl group may provide stability in the presence of strong bases and nucleophiles, minimizing solvent-related side reactions.
-
Drug Formulation and Delivery: Its amphipathic nature could be beneficial for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) in formulations for oral, topical, or parenteral delivery.
-
Specialty Coatings and Resins: As a derivative of a neopentyl structure, it could be used as a reactive diluent or a component in the synthesis of polyesters and polyurethanes, potentially improving durability, and resistance to hydrolysis and UV degradation.[1][2][3]
-
Electrolyte Formulations: Its polarity and potential to solvate ions could make it a candidate for investigation as a co-solvent in non-aqueous electrolyte systems for batteries or capacitors.
Proposed Synthesis Protocols
Two plausible synthetic routes for this compound are proposed below.
Protocol 1: Ring-Opening of a Hindered Epoxide
This protocol is based on the nucleophilic ring-opening of an epoxide with a methoxide source, a common and generally high-yielding reaction.[4][5][6]
Reaction Scheme:
Materials:
-
3,3-Dimethyl-1,2-epoxybutane
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Dissolve 3,3-Dimethyl-1,2-epoxybutane (1 equivalent) in anhydrous methanol in the reaction flask.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the stirred epoxide solution at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.
Workflow Diagram:
Caption: Proposed synthesis workflow for this compound via epoxide ring-opening.
Protocol 2: Williamson Ether Synthesis Approach
This protocol involves the formation of an ether from an alcohol and a haloalkane, which is a classic method for ether synthesis.[7][8][9] Given the steric hindrance, this route may be more challenging and require careful optimization.
Reaction Scheme:
Materials:
-
1-Bromo-4,4-dimethylpentan-2-ol (requires prior synthesis)
-
Sodium methoxide
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, inert atmosphere, add a solution of 1-Bromo-4,4-dimethylpentan-2-ol (1 equivalent) in anhydrous DMF to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium methoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by fractional distillation or column chromatography.
Safety Precautions
As with any chemical, appropriate safety measures should be taken when handling this compound and the reagents for its synthesis.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
-
Handle sodium methoxide with extreme care as it is corrosive and reacts violently with water.
-
Take precautions against static discharge when working with flammable solvents like diethyl ether.
Conclusion
This compound presents an interesting profile as a potentially stable, high-boiling point, and versatile solvent for a range of applications in organic synthesis and materials science. The proposed synthesis routes offer viable pathways for its preparation in a laboratory setting. Further experimental investigation is required to fully characterize its properties and validate its utility as a novel reaction medium.
References
- 1. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 2. gantrade.com [gantrade.com]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson's synthesis of ethers [quimicaorganica.org]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Derivatization of 2-Methoxy-4,4-dimethylpentan-1-ol for Further Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methoxy-4,4-dimethylpentan-1-ol is a primary alcohol with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique structural features, including the methoxy group and the sterically hindering neopentyl-like moiety, can impart specific physicochemical properties to target molecules. Derivatization of the primary hydroxyl group is a key strategy to enable its incorporation into more complex structures and to modulate its biological activity.
These application notes provide detailed protocols for the derivatization of this compound via three common pathways: esterification, etherification, and oxidation. The resulting derivatives serve as versatile intermediates for a range of subsequent reactions, including but not limited to, amide bond formation, cross-coupling reactions, and further functional group transformations.
Key Derivatization Strategies
The primary hydroxyl group of this compound can be readily converted into other functional groups. The main strategies discussed here are:
-
Esterification: Conversion of the alcohol to an ester. Esters are valuable as protecting groups, pro-drugs, and intermediates for amide synthesis.
-
Etherification (Williamson Ether Synthesis): Formation of an ether linkage, which is generally more stable than an ester bond and can be used to introduce a variety of alkyl or aryl substituents.
-
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid, providing key functional groups for carbon-carbon bond formation and conjugation.
Experimental Protocols
Esterification: Synthesis of 2-Methoxy-4,4-dimethylpentyl acetate
This protocol describes a standard esterification reaction using acetic anhydride and pyridine as a catalyst.
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 160.26 | 10 | 1.0 | 1.60 g |
| Acetic anhydride | 102.09 | 12 | 1.2 | 1.12 mL |
| Pyridine | 79.10 | 15 | 1.5 | 1.21 mL |
| Product | Yield (%) | Purity (%) | ||
| 2-Methoxy-4,4-dimethylpentyl acetate | ~85-95 | >98 (by NMR) |
Etherification: Synthesis of 1-Benzyloxy-2-methoxy-4,4-dimethylpentane
This protocol details the Williamson ether synthesis, a reliable method for forming ethers.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (0.5 M).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add anhydrous DMF (to aid solubility if needed) and then slowly add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure ether.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 160.26 | 10 | 1.0 | 1.60 g |
| Sodium Hydride (60%) | 40.00 | 12 | 1.2 | 0.48 g |
| Benzyl Bromide | 171.04 | 11 | 1.1 | 1.32 mL |
| Product | Yield (%) | Purity (%) | ||
| 1-Benzyloxy-2-methoxy-4,4-dimethylpentane | ~70-85 | >97 (by GC-MS) |
Oxidation: Synthesis of 2-Methoxy-4,4-dimethylpentanal
This protocol describes a mild oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP).
Reaction Scheme:
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir until the layers are clear.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Aldehyd products can be sensitive, so avoid excessive heat.
-
The crude aldehyde is often used in the next step without further purification. If necessary, purify by careful flash chromatography.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 160.26 | 10 | 1.0 | 1.60 g |
| Dess-Martin Periodinane | 424.14 | 15 | 1.5 | 6.36 g |
| Product | Yield (%) | Purity (%) | ||
| 2-Methoxy-4,4-dimethylpentanal | ~90-98 (crude) | >90 (by ¹H NMR) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
Signaling Pathways and Logical Relationships
The derivatization of the parent alcohol opens up various synthetic pathways. The choice of derivatization method is dictated by the desired final product and the required chemical transformations.
Caption: Synthetic pathways enabled by the derivatization of the primary alcohol.
Application Notes and Protocols: (S)-2-Methoxy-4,4-dimethylpentan-1-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions
Disclaimer: The following application notes and protocols are a hypothetical representation of how (S)-2-Methoxy-4,4-dimethylpentan-1-ol could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no published literature detailing the use of this specific compound for this purpose. The experimental procedures and data presented are illustrative and based on general principles of asymmetric synthesis using chiral auxiliaries.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and removable under mild conditions without racemization of the desired product.
This document outlines a hypothetical application of (S)-2-Methoxy-4,4-dimethylpentan-1-ol as a novel chiral auxiliary in asymmetric aldol reactions. The bulky tert-butyl group is positioned to effectively shield one face of the enolate, while the methoxy group may influence the chelation of the metal cation, thereby directing the approach of the electrophile.
Synthesis of the Chiral Auxiliary
The proposed chiral auxiliary, (S)-2-Methoxy-4,4-dimethylpentan-1-ol, could be synthesized from a commercially available chiral starting material, such as (S)-tert-leucinol, as depicted in the workflow below.
Application Note: High-Throughput Screening of "2-Methoxy-4,4-dimethylpentan-1-ol" Derivatives for Novel Modulators of Aldehyde Dehydrogenase 2 (ALDH2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde Dehydrogenase 2 (ALDH2) is a critical enzyme in the metabolism of endogenous and exogenous aldehydes. Genetic deficiencies in ALDH2 are prevalent in a significant portion of the global population and are associated with an increased risk of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the identification of small molecule modulators of ALDH2 activity is of significant therapeutic interest. This application note describes a high-throughput screening (HTS) campaign to identify novel inhibitors of ALDH2 from a library of "2-Methoxy-4,4-dimethylpentan-1-ol" derivatives.
The "this compound" scaffold represents a novel chemical starting point for the development of ALDH2 modulators. The presence of a primary alcohol and a methoxy group provides potential hydrogen bonding opportunities within the enzyme's active site, while the dimethylpentan backbone offers a lipophilic character that can be further modified to enhance potency and selectivity.
This document provides a detailed protocol for a fluorescence-based HTS assay, along with data presentation and analysis workflows.
Experimental Protocols
1. Synthesis of a "this compound" Derivative Library
A focused library of derivatives was synthesized to explore the structure-activity relationship (SAR) around the "this compound" scaffold. The synthesis strategy involved the modification of the primary alcohol and the generation of analogs with varying substituents on the pentane backbone.
-
General Scheme:
-
Esterification/Etherification: The primary alcohol of the starting material was converted to a series of esters and ethers to probe the effect of modifying this functional group.
-
Oxidation and Amidation: The alcohol was oxidized to the corresponding carboxylic acid, which was then coupled with a diverse set of amines to generate a library of amides.
-
Analog Synthesis: Analogs with substitutions at other positions of the pentane chain were synthesized using multi-step organic synthesis protocols to explore the broader chemical space.
-
All synthesized compounds were purified by flash chromatography and characterized by ¹H NMR and LC-MS. The library of 5,000 compounds was dissolved in DMSO to a stock concentration of 10 mM and stored in 384-well plates.
2. High-Throughput Screening (HTS) Protocol for ALDH2 Inhibition
A fluorescence-based assay was developed to measure the activity of recombinant human ALDH2. The assay principle is based on the NAD⁺-dependent oxidation of a substrate aldehyde by ALDH2, leading to the production of NADH. The generated NADH is then used by a diaphorase to reduce resazurin to the highly fluorescent resorufin.
-
Materials and Reagents:
-
Recombinant human ALDH2 enzyme
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Propionaldehyde (substrate)
-
Diaphorase
-
Resazurin
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
384-well black, flat-bottom plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader with fluorescence detection (Excitation: 540 nm, Emission: 590 nm)
-
-
Assay Protocol:
-
Compound Plating: Using an acoustic liquid handler, 50 nL of each compound from the 10 mM stock library plates was dispensed into the assay plates, resulting in a final assay concentration of 10 µM. Control wells containing DMSO (negative control) and a known ALDH2 inhibitor (positive control) were included on each plate.
-
Enzyme and Substrate Preparation: An enzyme mix was prepared in Tris-HCl buffer containing ALDH2, NAD⁺, DTT, and BSA. A substrate mix was prepared containing propionaldehyde, diaphorase, and resazurin.
-
Assay Reaction:
-
5 µL of the enzyme mix was added to each well of the 384-well plate containing the compounds.
-
The plates were incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
5 µL of the substrate mix was then added to initiate the reaction.
-
-
Signal Detection: The plates were incubated for 60 minutes at room temperature, and the fluorescence intensity was measured using a plate reader.
-
Data Presentation
The quantitative data from the primary screen and subsequent dose-response experiments are summarized in the tables below for easy comparison.
Table 1: Primary High-Throughput Screening Results
| Parameter | Value |
| Total Compounds Screened | 5,000 |
| Hit Criteria | >50% Inhibition |
| Hit Rate | 1.2% |
| Confirmed Hits | 60 |
| Z'-factor | 0.85 ± 0.05 |
Table 2: Dose-Response Analysis of Top 5 Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| HTS-001 | 1.2 | 1.1 | 98.5 |
| HTS-015 | 3.5 | 0.9 | 95.2 |
| HTS-023 | 5.8 | 1.0 | 99.1 |
| HTS-042 | 8.1 | 1.2 | 97.6 |
| HTS-058 | 12.3 | 0.8 | 96.4 |
Mandatory Visualizations
Caption: High-throughput screening workflow for ALDH2 inhibitors.
Caption: Hypothetical signaling pathway involving ALDH2.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-step synthetic route: epoxidation of 4,4-dimethyl-1-pentene followed by regioselective ring-opening.
Issue 1: Low Yield of 4,4-dimethyl-1-pentene Oxide (Epoxide)
Question: My epoxidation of 4,4-dimethyl-1-pentene with a peroxy acid (e.g., m-CPBA) is resulting in a low yield of the desired epoxide. What are the potential causes and how can I improve the yield?
Answer: Low yields in the epoxidation step can stem from several factors. Here are common causes and troubleshooting suggestions:
-
Purity of Starting Material: Ensure the 4,4-dimethyl-1-pentene is free from impurities that can react with the peroxy acid. Consider distillation of the starting alkene if its purity is questionable.
-
Degradation of Peroxy Acid: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (cold and dry). Use a fresh batch of the reagent or determine its activity prior to use.
-
Reaction Temperature: Epoxidation reactions are exothermic. If the temperature is too high, it can lead to side reactions or decomposition of the product. Maintain the reaction at a low temperature, typically between 0 °C and room temperature. Running the reaction in an ice bath is a common practice.
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Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the peroxy acid (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to unwanted side reactions.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Issue 2: Poor Regioselectivity in Epoxide Ring-Opening
Question: During the ring-opening of my 4,4-dimethyl-1-pentene oxide with sodium methoxide, I am observing the formation of the undesired regioisomer, 1-methoxy-4,4-dimethylpentan-2-ol. How can I improve the selectivity for this compound?
Answer: The formation of the undesired regioisomer suggests that the reaction conditions are not optimal for the desired nucleophilic attack at the less substituted carbon of the epoxide. Here’s how to favor the formation of the target product:
-
Reaction Conditions: The ring-opening of epoxides is highly regioselective depending on the conditions. For the synthesis of this compound, the nucleophilic attack of the methoxide ion should occur at the sterically less hindered carbon (the terminal carbon). This is favored under basic or neutral conditions. Ensure your reaction medium is not acidic.
-
Choice of Nucleophile and Solvent: Use a strong nucleophile like sodium methoxide in a polar aprotic solvent. The use of methanol as a solvent is common, as it is the conjugate acid of the nucleophile.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Issue 3: Presence of Diol Impurity in the Final Product
Question: After the ring-opening step and work-up, my final product is contaminated with 4,4-dimethylpentane-1,2-diol. What is the source of this impurity and how can I avoid it?
Answer: The presence of a diol impurity is likely due to the presence of water during the ring-opening reaction or work-up.
-
Anhydrous Conditions: Ensure that all your reagents and solvents are dry. Water can act as a nucleophile, leading to the formation of the diol.
-
Work-up Procedure: During the aqueous work-up, ensure the reaction is complete before quenching. If unreacted epoxide is present, it can be hydrolyzed to the diol under the work-up conditions. A non-aqueous work-up could be considered if the diol formation is a significant issue.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to produce this compound?
A1: A common and reliable method involves a two-step process:
-
Epoxidation: Conversion of 4,4-dimethyl-1-pentene to 4,4-dimethyl-1-pentene oxide using a peroxy acid like m-CPBA.
-
Ring-Opening: Regioselective opening of the epoxide ring with a methoxide source, such as sodium methoxide in methanol, to yield the desired this compound. This reaction proceeds via an SN2 mechanism where the methoxide attacks the less sterically hindered carbon of the epoxide.
Q2: How can I synthesize the starting material, 4,4-dimethyl-1-pentene?
A2: 4,4-Dimethyl-1-pentene can be synthesized via the reaction of tert-butylmagnesium chloride with allyl bromide.
Q3: What are typical yields for the synthesis of this compound?
A3: While yields can vary depending on the specific reaction conditions and scale, a well-optimized synthesis can be expected to achieve the following:
-
Epoxidation Step: Yields for the epoxidation of terminal alkenes are often in the range of 70-90%.
-
Ring-Opening Step: The regioselective ring-opening of the epoxide can also be high-yielding, typically in the range of 80-95%. The overall yield for the two-step process would be the product of the yields of the individual steps.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable for monitoring the progress of both the epoxidation and ring-opening steps.
-
Product Characterization: The final product, this compound, should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Data Presentation
Table 1: Summary of Typical Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield Range |
| Alkene Synthesis | tert-Butylmagnesium chloride, Allyl bromide | 4,4-Dimethyl-1-pentene | 60-75% |
| Epoxidation | 4,4-Dimethyl-1-pentene | 4,4-Dimethyl-1-pentene oxide | 70-90% |
| Ring-Opening | 4,4-Dimethyl-1-pentene oxide | This compound | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of 4,4-dimethyl-1-pentene oxide (Epoxidation)
-
Dissolve 4,4-dimethyl-1-pentene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent to the stirred alkene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting alkene.
-
Upon completion, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove excess peroxy acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4-dimethyl-1-pentene oxide. The product can be purified further by distillation if necessary.
Protocol 2: Synthesis of this compound (Epoxide Ring-Opening)
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Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the crude 4,4-dimethyl-1-pentene oxide (1 equivalent) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude this compound.
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Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the epoxidation step.
Caption: Troubleshooting poor regioselectivity in ring-opening.
Technical Support Center: Synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective laboratory-scale synthesis is the reduction of an appropriate ester, such as methyl 2-methoxy-4,4-dimethylpentanoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).[1][2] The reaction is typically followed by an aqueous workup to neutralize the reducing agent and isolate the alcohol product.[3]
Q2: I see an unexpected peak in my GC-MS analysis that corresponds to a diol. What is the likely source of this impurity?
The presence of 4,4-dimethylpentane-1,2-diol as a byproduct suggests that the starting ester, methyl 2-methoxy-4,4-dimethylpentanoate, may have been contaminated with its precursor, methyl 2-hydroxy-4,4-dimethylpentanoate. The reduction of this hydroxy-ester would yield the corresponding diol. It is crucial to ensure the purity of the starting materials to avoid this side product.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete Reaction: The amount of reducing agent may be insufficient. Ester reductions with LiAlH₄ require a stoichiometric excess of the hydride reagent.[3]
-
Degradation of the Reducing Agent: Lithium aluminum hydride reacts violently with water and protic solvents.[3] Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the deactivation of the LiAlH₄.
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Product Loss During Workup: The workup procedure for LiAlH₄ reductions can sometimes lead to the formation of emulsions or gels, which can trap the product. A careful and sequential addition of water and a base solution (e.g., NaOH) can help to precipitate the aluminum salts in a granular form, making filtration easier.
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Volatility of the Product: Although a C8 alcohol, the product may have some volatility. Care should be taken during solvent removal to avoid product loss.
Q4: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) for the ester reduction?
Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce esters to primary alcohols efficiently.[2][4] Lithium aluminum hydride (LiAlH₄) is the more appropriate reagent for this transformation.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of an Aldehyde Impurity in Product | Incomplete reduction. The reaction proceeds via an aldehyde intermediate.[2] | Increase the reaction time or the amount of LiAlH₄. Ensure the reaction is stirred efficiently. |
| Formation of 4,4-dimethylpentane-1,2-diol | Contamination of the starting ester with methyl 2-hydroxy-4,4-dimethylpentanoate. | Purify the starting ester before the reduction step, for example, by column chromatography. |
| Cleavage of the Methoxy Group | While generally stable to LiAlH₄, ether cleavage can occur under harsh conditions. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) and avoid prolonged reaction times at elevated temperatures. |
| Difficult Filtration After Workup (Emulsion/Gel Formation) | Improper quenching of the aluminum salts. | Follow a Fieser workup procedure: cautiously and sequentially add water, then a 15% NaOH solution, and finally more water, with vigorous stirring. This should produce a granular precipitate that is easy to filter. |
| Broad Peak in NMR Spectrum | Presence of residual water or acidic/basic impurities. | Ensure the product is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and, if necessary, passed through a short plug of silica gel. |
Experimental Protocol: Reduction of Methyl 2-methoxy-4,4-dimethylpentanoate
This protocol is a hypothetical but plausible method for the synthesis of this compound.
Materials:
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Methyl 2-methoxy-4,4-dimethylpentanoate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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15% w/v Sodium hydroxide (NaOH) solution
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Saturated aqueous solution of sodium chloride (Brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
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Dissolve methyl 2-methoxy-4,4-dimethylpentanoate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% NaOH solution
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'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether.
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Combine the filtrate and washes, and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
"2-Methoxy-4,4-dimethylpentan-1-ol" stability and degradation pathways
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 2-Methoxy-4,4-dimethylpentan-1-ol. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The two primary functional groups of concern are the primary alcohol (-CH₂OH) and the ether (-OCH₃) linkage. Primary alcohols are susceptible to oxidation, while ethers can be labile under certain acidic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize potential degradation, this compound should be stored in a cool, dry place, away from strong oxidizing agents and strong acids. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Can I use this compound in formulations with acidic excipients?
A3: Caution is advised when using this compound with strong acids. The methoxy (ether) group may be susceptible to acid-catalyzed cleavage, which could lead to the formation of impurities. It is recommended to perform compatibility studies at your intended formulation pH.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, many organic molecules can degrade upon exposure to UV light. It is good laboratory practice to store it in amber vials or in the dark to minimize the risk of photodegradation.
Troubleshooting Guide
Issue 1: I am observing an new peak in my HPLC analysis that corresponds to a more polar compound after storing my sample in solution for a few days. What could be the cause?
-
Possible Cause: If the solution was not protected from air, the primary alcohol group may have been oxidized to the corresponding carboxylic acid, 2-methoxy-4,4-dimethylpentanoic acid. Carboxylic acids are generally more polar than their corresponding alcohols, leading to earlier elution times in reverse-phase HPLC.
-
Recommendation: Prepare fresh solutions for your experiments. If solutions must be stored, ensure they are kept under an inert atmosphere and at a low temperature.
Issue 2: My NMR analysis of a sample that was treated with a strong acid shows the appearance of new signals, including a singlet around 3.2 ppm and a new alcohol peak. What is happening?
-
Possible Cause: The ether linkage is likely undergoing acid-catalyzed cleavage. This would result in the formation of methanol (CH₃OH), which would appear as a singlet in the proton NMR spectrum, and 4,4-dimethylpentane-1,2-diol.
-
Recommendation: Avoid the use of strong acids with this compound if the integrity of the molecule is critical. If an acidic environment is necessary, consider using a milder acid or limiting the exposure time and temperature.
Summary of Potential Stability Issues
| Degradation Pathway | Stress Condition | Potential Degradation Products | Analytical Method for Detection | Mitigation Strategy |
| Oxidation | Exposure to air/oxidizing agents | 2-Methoxy-4,4-dimethylpentanal, 2-Methoxy-4,4-dimethylpentanoic acid | HPLC, GC-MS, FT-IR | Store under an inert atmosphere (N₂ or Ar), avoid contact with strong oxidizing agents. |
| Acid-Catalyzed Cleavage | Low pH / Strong Acids | 4,4-Dimethylpentane-1,2-diol, Methanol | NMR, GC-MS | Avoid use with strong acids, perform compatibility studies at relevant pH. |
| Photodegradation | Exposure to UV light | Various radical-mediated products | HPLC, LC-MS | Store in amber vials or protect from light. |
| Thermal Degradation | High Temperatures | Fragmentation products | GC-MS, TGA | Store at recommended cool temperatures, avoid excessive heating. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the initial solvent after exposure.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (stock solution stored under normal conditions), by a suitable stability-indicating method, such as HPLC with a UV detector or a mass spectrometer (LC-MS).
-
Characterize any significant degradation products using techniques like NMR or high-resolution mass spectrometry.
Mandatory Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-4,4-dimethylpentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Methoxy-4,4-dimethylpentan-1-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous solutions is a common issue for molecules with significant nonpolar character. The hydrophobic nature of the dimethylpentan backbone likely leads to poor solvation by water molecules, causing the compound to aggregate and fall out of solution. Factors such as the concentration of the compound, the pH and ionic strength of the buffer, and the temperature can all influence its solubility.
Q3: What are the first steps I should take to troubleshoot the poor solubility of this compound?
A3: A logical first step is to perform a solvent screen to identify a suitable solvent or co-solvent system. This involves testing the solubility of a small amount of the compound in a variety of common laboratory solvents of differing polarities. Additionally, simple adjustments to the experimental conditions, such as temperature and pH, can sometimes yield significant improvements in solubility.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound in the desired solvent.
This guide provides a systematic approach to finding a suitable solvent system for your experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial solubility problems.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, acetone, dichloromethane, hexane).
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution. If not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) up to a defined maximum volume (e.g., 1 mL).
-
Quantification (Optional): For a more quantitative assessment, prepare saturated solutions, filter out any undissolved solid, and determine the concentration of the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy if the compound has a chromophore).
-
Selection: Based on the results from the solvent screen, select a water-miscible organic solvent in which this compound is highly soluble (e.g., ethanol, DMSO).
-
Stock Solution: Prepare a concentrated stock solution of the compound in the chosen organic solvent.
-
Titration: While vortexing, slowly add the aqueous buffer to the organic stock solution. Observe for any signs of precipitation.
-
Optimization: Experiment with different ratios of the organic co-solvent to the aqueous buffer to find the highest proportion of the aqueous component that maintains the compound in solution at the desired concentration.
Issue 2: The use of organic co-solvents is not compatible with my experimental system (e.g., cell-based assays).
For sensitive biological systems where organic solvents may be toxic, alternative solubilization strategies are necessary.
Advanced Solubilization Approaches:
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can increase the proportion of the more soluble ionized form. | Simple and cost-effective. | Only applicable to ionizable compounds; may affect compound stability or experimental conditions. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. | Effective for highly nonpolar compounds. | Can interfere with some biological assays; potential for cytotoxicity. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with nonpolar molecules.[3][4] | Generally low toxicity; can improve stability.[4] | Can be a more expensive option; complex formation is specific to the guest molecule. |
| Solid Dispersions | The compound is dispersed within a hydrophilic polymer matrix at a molecular level.[4] | Can significantly enhance dissolution rates.[4] | Requires specialized formulation techniques (e.g., spray drying, hot-melt extrusion). |
| Particle Size Reduction | Increasing the surface area by reducing the particle size can improve the dissolution rate.[5][6] | A well-established physical modification technique.[3] | Does not increase the equilibrium solubility.[5][6] |
Logical Flow for Selecting an Advanced Method:
Caption: Decision tree for selecting an advanced solubilization technique.
-
pKa Determination: If the pKa of this compound is unknown, it should be determined experimentally or computationally. As an alcohol, it is a very weak acid. Adjusting to a higher pH could deprotonate the hydroxyl group, but this may require strongly basic conditions that could compromise the compound's stability or be incompatible with the experiment.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values around the pKa (if applicable and in a relevant range).
-
Solubility Measurement: Add an excess of the compound to each buffer, equilibrate (e.g., by shaking for 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to β-cyclodextrin.[4]
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (e.g., 48 hours).
-
Filter the solutions to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in each filtrate.
-
-
Data Analysis: Plot the concentration of dissolved this compound as a function of the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.
Safety Information
References
- 1. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. ijpbr.in [ijpbr.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4,4-dimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes for this compound?
A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:
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Route A: Williamson Ether Synthesis. This classic method involves the reaction of 4,4-dimethylpentane-1,2-diol with a methylating agent in the presence of a strong base.
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Route B: Grignard Reaction. This approach utilizes the reaction of a Grignard reagent, such as methoxymethyl magnesium chloride, with 3,3-dimethylbutanal.
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the availability of starting materials, desired purity, and scalability. The Williamson ether synthesis is often favored for its relatively simple procedure and the commercial availability of the diol precursor. However, controlling regioselectivity (methylation of the primary vs. secondary alcohol) can be a challenge. The Grignard reaction offers a more direct carbon-carbon bond formation but requires strict anhydrous conditions and careful control of the Grignard reagent's reactivity.
Q3: What are the critical parameters to control in the Williamson ether synthesis route?
A3: Key parameters for a successful Williamson ether synthesis of this compound include:
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Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the complete deprotonation of the alcohol.
-
Solvent: A dry, aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended to facilitate the reaction.
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Temperature: The reaction is typically carried out at room temperature or with gentle heating to promote the reaction without causing side reactions.
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Stoichiometry: Using a slight excess of the methylating agent can help drive the reaction to completion.
Q4: What challenges might I face with the Grignard reaction route?
A4: The Grignard reaction is sensitive to moisture and air. Key challenges include:
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Formation of the Grignard Reagent: Ensuring the magnesium turnings are activated and all glassware is flame-dried is critical for successful Grignard reagent formation.
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Aldehyde Purity: The 3,3-dimethylbutanal should be free of acidic impurities and water.
-
Side Reactions: Grignard reagents are strong bases and can deprotonate any acidic protons present in the reaction mixture. They can also undergo side reactions with esters and other carbonyl compounds.[1][2]
Troubleshooting Guides
Williamson Ether Synthesis Route
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete deprotonation of the alcohol. | Ensure the base (e.g., NaH) is fresh and added portion-wise to the alcohol solution under an inert atmosphere. Allow sufficient time for complete deprotonation before adding the methylating agent. |
| Low reactivity of the methylating agent. | Consider using a more reactive methylating agent like methyl iodide or dimethyl sulfate. | |
| Side reactions, such as elimination. | Maintain a moderate reaction temperature. If using a secondary halide, be aware that elimination can be a competing reaction.[3][4] | |
| Formation of Byproducts | Dialkylation (formation of 1,2-dimethoxy-4,4-dimethylpentane). | Use a stoichiometric amount of the methylating agent or add it slowly to the reaction mixture to favor mono-alkylation. |
| Unreacted starting material. | Increase the reaction time or temperature moderately. Ensure efficient stirring. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated solution of sodium chloride (brine) to break the emulsion. |
| Co-elution of product and starting material during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Grignard Reaction Route
| Issue | Potential Cause | Recommended Solution |
| Failure to Form Grignard Reagent | Inactive magnesium surface. | Activate the magnesium turnings by gently crushing them or by adding a small crystal of iodine.[5] |
| Presence of moisture in the solvent or on glassware. | Flame-dry all glassware before use and use anhydrous solvents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). | |
| Low Yield of the Desired Alcohol | Grignard reagent decomposition. | Prepare the Grignard reagent and use it immediately. Avoid prolonged heating. |
| Competing enolization of the aldehyde. | Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization. | |
| Inaccurate Grignard reagent concentration. | Titrate the Grignard reagent before use to determine its exact concentration. | |
| Formation of Wurtz Coupling Product | Reaction of the Grignard reagent with unreacted alkyl halide. | Add the alkyl halide slowly to the magnesium suspension during the Grignard reagent formation. |
| Complex Product Mixture | Presence of impurities in the aldehyde. | Purify the aldehyde by distillation before use. |
| Reaction with atmospheric carbon dioxide. | Maintain a strictly inert atmosphere throughout the reaction and workup. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Materials:
-
4,4-dimethylpentane-1,2-diol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add 4,4-dimethylpentane-1,2-diol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the diol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary (Illustrative):
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH | KH | NaOtBu |
| Solvent | THF | DMF | Dioxane |
| Temperature (°C) | 25 | 50 | 25 |
| Yield (%) | 75 | 68 | 55 |
| Purity (by GC) | 95% | 92% | 90% |
Protocol 2: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methoxymethyl chloride
-
Anhydrous diethyl ether or THF
-
3,3-dimethylbutanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a round-bottom flask.
-
Add a small amount of anhydrous diethyl ether or THF.
-
In a separate dropping funnel, dissolve methoxymethyl chloride (1.1 eq) in anhydrous ether.
-
Add a small portion of the methoxymethyl chloride solution to the magnesium suspension to initiate the reaction (disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining methoxymethyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C.
-
In a separate flask, dissolve 3,3-dimethylbutanal (1.0 eq) in anhydrous ether.
-
Add the aldehyde solution dropwise to the cold Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary (Illustrative):
| Parameter | Condition X | Condition Y | Condition Z |
| Solvent | Diethyl Ether | THF | 1,2-Dimethoxyethane |
| Addition Temp (°C) | 0 | -20 | 25 |
| Yield (%) | 65 | 72 | 50 |
| Purity (by NMR) | 93% | 96% | 88% |
Visualizations
Caption: Williamson Ether Synthesis Workflow.
Caption: Grignard Reaction Logical Flow.
Caption: General Troubleshooting Decision Tree.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
"2-Methoxy-4,4-dimethylpentan-1-ol" purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,4-dimethylpentan-1-ol. Here, you will find detailed information to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for alkoxy alcohols, potential impurities could include:
-
Unreacted starting materials: Such as 4,4-dimethylpentan-1-ol or reagents used for methoxy group introduction.
-
Byproducts of side reactions: Dehydration of the starting alcohol could lead to the formation of alkenes.[1][2]
-
Symmetrical ethers: Formed from the reaction of the starting alcohol with itself.
-
Residual solvents: From the reaction and extraction steps.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Ideal for determining the percentage of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for identifying non-volatile impurities. Reversed-phase chromatography with a C18 column is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges stem from its structure:
-
Steric Hindrance: The bulky tert-butyl group can hinder interactions with stationary phases in chromatography, potentially leading to poor separation.
-
Polarity: As a polar molecule, it may require specific chromatographic conditions, such as aqueous normal-phase chromatography, for effective purification.[4]
-
High Boiling Point: Its expected high boiling point can make distillation challenging and may require vacuum distillation to prevent decomposition.
Troubleshooting Guides
Low Yield After Column Chromatography
Problem: Significant loss of this compound during column chromatography purification.
| Possible Cause | Troubleshooting Solution |
| Compound is too polar for the selected solvent system. | Increase the polarity of the eluent gradually. A gradient elution might be more effective than an isocratic one.[5][6] |
| Irreversible adsorption onto the stationary phase. | Consider using a less acidic stationary phase like deactivated silica gel or alumina. Adding a small amount of a polar solvent like triethylamine to the eluent can also help.[5] |
| Compound is water-soluble and is being lost during aqueous workup prior to chromatography. | Minimize the volume of water used in the workup. Saturate the aqueous layer with NaCl to decrease the solubility of the alcohol. |
Incomplete Separation of Impurities by Distillation
Problem: Co-distillation of impurities with the desired product during fractional distillation.
| Possible Cause | Troubleshooting Solution |
| Boiling points of the product and impurities are too close. | Use a longer fractionating column with a higher number of theoretical plates.[7][8][9] |
| Azeotrope formation. | Consider azeotropic distillation with a suitable solvent to break the azeotrope. Alternatively, switch to a different purification technique like chromatography.[9] |
| Distillation rate is too high. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates
-
Flash chromatography system (column, pump, fraction collector)
Procedure:
-
Develop a TLC method: Dissolve a small amount of the crude material in a suitable solvent. Spot the solution on a TLC plate and develop it with various ratios of hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3.[5]
-
Pack the column: Prepare a slurry of silica gel in the initial, less polar solvent mixture. Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Load the sample: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel.[5]
-
Elute the column: Start the elution with the initial solvent system. Collect fractions and monitor the separation by TLC.
-
Gradient Elution (if necessary): If the impurities and the product are not well-separated, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of this compound by GC.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., DB-5 or equivalent)
GC Conditions (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject the sample into the GC.
-
Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. columbia.edu [columbia.edu]
- 4. biotage.com [biotage.com]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. WikiSlice [camaraethiopia.org.et]
- 8. sciencing.com [sciencing.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scale-Up of 2-Methoxy-4,4-dimethylpentan-1-ol Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of the synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol.
Hypothetical Synthesis Route
For the purpose of this guide, we will consider a two-step synthesis route:
-
Step 1: Williamson Ether Synthesis - Formation of 3-methoxy-4,4-dimethylpent-1-ene from 4,4-dimethylpent-1-en-3-ol using sodium hydride and a methylating agent.
-
Step 2: Hydroboration-Oxidation - Conversion of 3-methoxy-4,4-dimethylpent-1-ene to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Williamson ether synthesis using sodium hydride (NaH)?
A1: Sodium hydride (NaH) is a highly reactive and flammable solid. Key safety concerns during scale-up include:
-
Reactivity with Moisture: NaH reacts violently with water, producing flammable hydrogen gas, which can ignite. All equipment must be rigorously dried, and anhydrous solvents are essential.[1][2][3]
-
Hydrogen Gas Evolution: The reaction of NaH with the starting alcohol generates a significant volume of hydrogen gas. The reactor must have adequate ventilation and a system to monitor off-gassing to prevent pressure buildup.[1][2]
-
Thermal Runaway: The reaction is exothermic. On a large scale, heat dissipation becomes critical. A failure in the cooling system can lead to a rapid increase in temperature and pressure, a situation known as thermal runaway.[4][5][6][7][8]
-
Handling of NaH Dispersion: NaH is often supplied as a mineral oil dispersion. While this improves safety for handling, the oil must be removed before reaction, or accounted for in the process. Alternatively, using NaH in pre-weighed, soluble bags can improve handling safety on a larger scale.[1][2][3]
Q2: How does heat transfer differ from lab scale to pilot plant scale, and what are the implications for this synthesis?
A2: Heat transfer is a critical factor in reaction scale-up. As the reactor volume increases, the surface area-to-volume ratio decreases.[8] This means that removing heat from an exothermic reaction becomes progressively more difficult at a larger scale.[7] For the exothermic Williamson ether synthesis and the hydroboration-oxidation steps, this can lead to:
-
Formation of side products due to higher reaction temperatures.
-
Longer heating and cooling times, which can affect reaction kinetics and product stability.[4]
Q3: What are the main challenges in scaling up the hydroboration-oxidation step?
A3: The primary challenges include:
-
Handling of Borane Reagents: Borane reagents (like BH3•THF) are flammable and moisture-sensitive. On a large scale, handling these reagents requires specialized equipment and inert atmosphere techniques.
-
Control of Exotherm: The oxidation step with hydrogen peroxide and a base is highly exothermic. The rate of addition of the oxidizing agent must be carefully controlled to manage the heat generated.
-
Work-up and Purification: The aqueous work-up to remove boron byproducts can be challenging on a large scale, potentially leading to emulsion formation. The final purification by distillation or chromatography needs to be optimized for larger quantities.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Step 1: Williamson Ether Synthesis | ||
| Low or incomplete conversion of starting alcohol. | 1. Insufficient NaH. 2. "Wet" solvent or starting material. 3. Inactive NaH (oxidized). | 1. Use a slight excess of NaH (e.g., 1.1-1.2 equivalents). 2. Ensure all reagents and solvents are rigorously dried. Perform a Karl Fischer titration to check water content. 3. Use fresh, properly stored NaH. |
| Reaction is too slow. | 1. Low reaction temperature. 2. Poor mixing. | 1. Gradually increase the reaction temperature, monitoring for any sudden exotherm. 2. Ensure adequate agitation, especially since NaH is a solid. |
| Significant formation of elimination byproducts. | 1. The alkylating agent is too sterically hindered. 2. High reaction temperatures. | 1. For this synthesis, a primary methylating agent is ideal.[9][10][11] 2. Optimize the temperature to favor substitution over elimination. |
| Uncontrolled exotherm or pressure buildup during NaH addition. | 1. Addition of NaH is too fast. 2. Inadequate cooling. 3. Localized "hot spots" due to poor mixing. | 1. Add NaH portion-wise at a controlled rate. 2. Ensure the reactor's cooling system is functioning efficiently. 3. Improve agitation to ensure rapid dispersion of the reagent and heat. |
| Step 2: Hydroboration-Oxidation | ||
| Low yield of the desired primary alcohol. | 1. Incomplete hydroboration. 2. Oxidation of the borane intermediate is incomplete. | 1. Ensure the correct stoichiometry of the borane reagent. Monitor the reaction for disappearance of the alkene. 2. Add the oxidizing agent slowly and ensure sufficient reaction time. |
| Formation of the isomeric secondary alcohol. | This indicates a Markovnikov addition, which is not typical for hydroboration-oxidation.[12] This could point to an alternative reaction pathway being favored. | 1. Verify the identity and purity of the starting alkene. 2. Ensure no strong protic or Lewis acids are present that could catalyze an alternative hydration mechanism. |
| Exothermic reaction during oxidation is difficult to control. | 1. Addition of hydrogen peroxide/base is too rapid. 2. Insufficient cooling capacity for the scale. | 1. Add the oxidant solution dropwise or via a syringe pump, carefully monitoring the internal temperature. 2. Re-evaluate the cooling capacity of the reactor. Consider using a diluted oxidant solution to slow the reaction rate. |
Data Presentation
Table 1: Hypothetical Scale-Up Parameters for Williamson Ether Synthesis (Step 1)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 4,4-dimethylpent-1-en-3-ol | 10 g | 1 kg |
| Sodium Hydride (60% in oil) | 3.5 g (1.1 eq) | 350 g (1.1 eq) |
| Methyl Iodide | 12.4 g (1.1 eq) | 1.24 kg (1.1 eq) |
| Anhydrous THF (Solvent) | 200 mL | 20 L |
| Reaction Temperature | 25-30 °C | 25-30 °C (with careful monitoring) |
| Addition Time of Alcohol | 30 minutes | 2-3 hours |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 85-90% | 80-85% |
Table 2: Hypothetical Scale-Up Parameters for Hydroboration-Oxidation (Step 2)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 3-methoxy-4,4-dimethylpent-1-ene | 10 g | 1 kg |
| BH3•THF (1M solution) | 80 mL (1.0 eq) | 8 L (1.0 eq) |
| Reaction Temperature (Hydroboration) | 0-5 °C | 0-5 °C |
| Addition Time of Alkene | 30 minutes | 2-3 hours |
| Reaction Time (Hydroboration) | 2 hours | 3-4 hours |
| 3M NaOH (aq) | 30 mL | 3 L |
| 30% H2O2 (aq) | 30 mL | 3 L |
| Reaction Temperature (Oxidation) | < 40 °C | < 40 °C (critical) |
| Addition Time of Oxidants | 45 minutes | 3-4 hours |
| Typical Yield | 90-95% | 88-92% |
Experimental Protocols
Protocol 1: Lab-Scale Williamson Ether Synthesis of 3-methoxy-4,4-dimethylpent-1-ene
-
Preparation: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled hot under a stream of nitrogen.
-
Reagent Addition: Anhydrous THF (200 mL) and sodium hydride (3.5 g of a 60% dispersion in mineral oil) are added to the flask.
-
Alcohol Addition: A solution of 4,4-dimethylpent-1-en-3-ol (10 g) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 25-30 °C with a water bath. Hydrogen gas evolution will be observed.
-
Methylation: After the addition is complete and gas evolution has ceased (approx. 1 hour), methyl iodide (12.4 g) is added dropwise, maintaining the temperature below 35 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC or GC analysis.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of water (20 mL). The mixture is then partitioned between diethyl ether (100 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation.
Protocol 2: Lab-Scale Hydroboration-Oxidation of 3-methoxy-4,4-dimethylpent-1-ene
-
Preparation: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried and assembled under nitrogen.
-
Hydroboration: A 1M solution of BH3•THF (80 mL) is added to the flask and cooled to 0 °C in an ice bath. A solution of 3-methoxy-4,4-dimethylpent-1-ene (10 g) in anhydrous THF (20 mL) is added dropwise over 30 minutes, keeping the internal temperature below 5 °C.
-
Reaction Completion: The mixture is stirred at 0-5 °C for 2 hours.
-
Oxidation: The reaction mixture is cooled in the ice bath, and 3M aqueous sodium hydroxide (30 mL) is added slowly, followed by the very slow, dropwise addition of 30% aqueous hydrogen peroxide (30 mL), ensuring the internal temperature does not exceed 40 °C.
-
Work-up: The mixture is stirred at room temperature for 1 hour after the addition is complete. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, this compound, which can be further purified by distillation or chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in a scaled-up chemical reaction.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. icheme.org [icheme.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. cedrec.com [cedrec.com]
- 9. Williamson_ether_synthesis [chemeurope.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
Troubleshooting "2-Methoxy-4,4-dimethylpentan-1-ol" NMR spectrum interpretation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 2-Methoxy-4,4-dimethylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the 1H NMR spectrum of this compound?
A1: Based on the structure of this compound, you should expect to see distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group will appear as a sharp singlet, while the methoxy group will also be a singlet. The remaining protons on the carbon backbone will show more complex splitting patterns (doublets, triplets, or multiplets) due to coupling with neighboring protons. The hydroxyl proton typically appears as a broad singlet.
Q2: I am not seeing a clear splitting pattern for the proton on the carbon bearing the hydroxyl and methoxy groups (C2-H). Why is that?
A2: This proton is coupled to the adjacent methylene protons (C3-H2). However, the signal may appear as a complex multiplet due to overlapping signals or second-order coupling effects. A higher field NMR instrument may be required to resolve the fine splitting.
Q3: The hydroxyl (-OH) proton signal is very broad and difficult to integrate. Is this normal?
A3: Yes, this is a common characteristic of hydroxyl protons in 1H NMR spectra. The broadness is due to chemical exchange with trace amounts of water or other acidic impurities in the NMR solvent.[1][2] This exchange can also lead to the absence of clear coupling between the -OH proton and adjacent protons.[1][2]
Q4: How can I definitively identify the hydroxyl proton signal?
A4: A "D2O shake" experiment is the standard method for identifying an -OH peak.[1][3] After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1][3]
Q5: My spectrum has broad peaks for all signals, not just the hydroxyl proton. What could be the cause?
A5: Several factors can lead to general peak broadening:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.
-
Insoluble Material: The presence of suspended solids in the NMR tube will negatively impact the spectral quality. Ensure your sample is fully dissolved.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the spectrum. | Solvent impurities, residual starting materials, or byproducts. | Check the purity of your NMR solvent. Compare the spectrum to that of the starting materials. If byproducts are suspected, further purification of the sample may be necessary. |
| Overlapping signals in the aliphatic region. | Insufficient resolution at the current magnetic field strength. | Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion. Changing the NMR solvent can also alter chemical shifts and potentially resolve overlapping peaks.[4] |
| Incorrect integration values. | Poor phasing of the spectrum, overlapping peaks, or signal saturation. | Carefully phase the spectrum to ensure all peaks have a flat baseline. For overlapping signals, deconvolution software may be helpful. If saturation is suspected, increase the relaxation delay (d1) in your acquisition parameters. |
| Absence of the hydroxyl proton signal. | The proton may be exchanging rapidly, or its signal may be very broad and lost in the baseline noise. | Try running the spectrum in a different solvent, such as DMSO-d6, which can slow down the exchange rate and result in a sharper -OH signal.[2] |
Predicted NMR Data
Structure of this compound:
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~0.9 | Singlet | 9H | ~30 |
| C(CH₃)₃ | ~35 | |||
| -CH₂- | ~1.3-1.6 | Multiplet | 2H | ~45 |
| -CH- | ~3.2-3.4 | Multiplet | 1H | ~85 |
| -CH₂-OH | ~3.5-3.7 | Multiplet | 2H | ~65 |
| -OCH₃ | ~3.3 | Singlet | 3H | ~58 |
| -OH | Variable (broad) | Singlet | 1H | N/A |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your purified this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time (at): 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for accurate integration, especially for quaternary carbons in ¹³C NMR).
-
Number of Scans (ns): 8-16 (increase for dilute samples).
-
Spectral Width: A standard range for ¹H NMR is typically -2 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Troubleshooting Workflow
Caption: A flowchart illustrating the logical steps for troubleshooting common issues encountered during the NMR spectrum interpretation of this compound.
References
Preventing byproduct formation in "2-Methoxy-4,4-dimethylpentan-1-ol" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol. The information is designed to help overcome common challenges and prevent the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two most plausible synthetic routes for this compound are the Williamson ether synthesis and the acid-catalyzed ring-opening of an epoxide.
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Williamson Ether Synthesis: This method involves the reaction of a metal salt of 4,4-dimethylpentane-1,2-diol with a methylating agent (e.g., methyl iodide) or the reaction of a 2-halo-4,4-dimethylpentan-1-ol with a methoxide base. However, this route is often challenging due to competing elimination reactions.[1][2][3][4][5]
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Epoxide Ring-Opening: A more common and often higher-yielding method is the acid-catalyzed ring-opening of 4,4-dimethyl-1,2-epoxypentane with methanol. The acid catalyst promotes the nucleophilic attack of methanol at the more substituted carbon of the epoxide ring.
Q2: What is the primary byproduct of concern in the Williamson ether synthesis of this compound?
When using a 2-halo-4,4-dimethylpentan-1-ol as the substrate and a methoxide base, the primary byproduct is the elimination product, 4,4-dimethylpent-1-ene . This occurs because the reaction proceeds via an E2 mechanism, which competes with the desired SN2 substitution, especially with secondary halides.[1][4][5]
Q3: In the epoxide ring-opening synthesis, can the regioisomer 1-Methoxy-4,4-dimethylpentan-2-ol be formed?
Yes, the formation of the regioisomeric byproduct, 1-Methoxy-4,4-dimethylpentan-2-ol , is a possibility. While acid-catalyzed ring-opening of epoxides generally favors nucleophilic attack at the more substituted carbon, the selectivity is not always absolute. The use of basic conditions for the ring-opening would strongly favor the formation of the undesired 1-methoxy regioisomer.
Q4: Are there any other potential byproducts in the epoxide-based synthesis?
Under strongly acidic conditions or at elevated temperatures, further dehydration of the desired product or the starting epoxide can lead to the formation of unsaturated byproducts.
Troubleshooting Guides
Issue 1: Low yield of this compound and significant formation of an alkene byproduct in the Williamson Ether Synthesis.
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Question: My Williamson ether synthesis using 2-chloro-4,4-dimethylpentan-1-ol and sodium methoxide is resulting in a low yield of the desired ether and a large amount of 4,4-dimethylpent-1-ene. How can I improve the yield of the ether?
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Answer: This is a classic case of the E2 elimination reaction outcompeting the SN2 substitution. Secondary alkyl halides are prone to elimination, especially with a strong, sterically unhindered base like sodium methoxide.[1][4] To favor the substitution reaction, consider the following modifications:
-
Use a milder base: Instead of sodium methoxide, try a weaker base like potassium carbonate or silver(I) oxide.
-
Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Change the leaving group: Using a better leaving group, such as iodide (from 2-iodo-4,4-dimethylpentan-1-ol), can sometimes increase the rate of the SN2 reaction relative to the E2 reaction.
-
Issue 2: Formation of the wrong regioisomer (1-Methoxy-4,4-dimethylpentan-2-ol) during epoxide ring-opening.
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Question: I am getting the 1-methoxy isomer instead of the desired 2-methoxy product from my epoxide ring-opening reaction. What is causing this?
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Answer: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. The formation of 1-Methoxy-4,4-dimethylpentan-2-ol indicates that the reaction is proceeding under basic or neutral conditions, where the nucleophile (methoxide or methanol) attacks the less sterically hindered carbon atom of the epoxide. To obtain the desired 2-methoxy isomer, you must use acidic conditions . A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) will protonate the epoxide oxygen, directing the nucleophilic attack of methanol to the more substituted carbon.
Issue 3: Presence of multiple unidentified byproducts in the final product mixture.
-
Question: After my synthesis, I see several unexpected peaks in my GC-MS analysis. How can I identify and minimize these?
-
Answer: Multiple byproducts can arise from various side reactions. To troubleshoot this:
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Analyze your starting materials: Ensure the purity of your starting epoxide (4,4-dimethyl-1,2-epoxypentane) or halo-alcohol. Impurities in the starting material will carry through the reaction.
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Control the reaction temperature: Overheating can lead to decomposition and the formation of elimination or rearrangement byproducts.
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Use a stoichiometric amount of reagents: An excess of acid catalyst can sometimes promote side reactions.
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Purification: Employ careful column chromatography to separate the desired product from the byproducts. Characterize the major byproducts by NMR and MS to understand their structure and deduce the side reaction pathway. This will provide clues for further optimization of the reaction conditions.
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Data Presentation
Table 1: Comparison of Expected Products under Different Reaction Conditions
| Synthetic Route | Reagents | Desired Product | Major Byproduct(s) |
| Williamson Ether Synthesis | 2-Chloro-4,4-dimethylpentan-1-ol, Sodium Methoxide | This compound | 4,4-dimethylpent-1-ene (from E2 elimination) |
| Epoxide Ring-Opening (Acidic) | 4,4-Dimethyl-1,2-epoxypentane, Methanol, H₂SO₄ (cat.) | This compound | 1-Methoxy-4,4-dimethylpentan-2-ol (minor regioisomer) |
| Epoxide Ring-Opening (Basic) | 4,4-Dimethyl-1,2-epoxypentane, Sodium Methoxide, Methanol | 1-Methoxy-4,4-dimethylpentan-2-ol | This compound (minor regioisomer) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of 4,4-Dimethyl-1,2-epoxypentane
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Reaction Setup: To a solution of 4,4-dimethyl-1,2-epoxypentane (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Mandatory Visualization
Caption: Reaction pathways for the synthesis of this compound.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
"2-Methoxy-4,4-dimethylpentan-1-ol" handling and storage best practices
Disclaimer: Information on the specific handling and storage of 2-Methoxy-4,4-dimethylpentan-1-ol is limited. The following guidance is based on best practices for structurally similar flammable liquid chemicals, including alcohols and ethers. Always consult your institution's safety protocols and perform a risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data is unavailable for this compound, based on similar substances, the primary hazards are likely:
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Flammability: It is expected to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3][4]
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Health Hazards: May cause skin and eye irritation. Inhalation of vapors may lead to respiratory tract irritation, dizziness, and drowsiness.[5][6][7] Ingestion could be harmful.[7]
Q2: What are the recommended storage conditions for this compound?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][8] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][8] Ground and bond containers and receiving equipment to prevent static discharge.[2][5][8]
Q3: What personal protective equipment (PPE) should I wear when handling this chemical?
A3: It is recommended to wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
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Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
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Skin and Body Protection: Wear protective clothing to prevent skin contact.[2]
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Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH/MSHA approved respirator.[1]
Troubleshooting Guides
Issue: I have spilled a small amount of this compound in the lab.
Solution Workflow:
Caption: Small Spill Response Workflow.
Detailed Steps:
-
Assess the Situation: Determine the size of the spill and if there is an immediate risk of fire or significant vapor inhalation.
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Evacuate and Ventilate: If necessary, evacuate the immediate area. Ensure the area is well-ventilated to disperse vapors.[1][8]
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Eliminate Ignition Sources: Immediately remove any sources of ignition, such as open flames, hot plates, or sparking equipment.[1][5]
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Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain and absorb the spill.[1][5] Do not use combustible materials like paper towels.
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Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][2][5] Follow your institution's and local regulations for chemical waste disposal.[1][2][8]
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Decontaminate: Clean the spill area thoroughly with soap and water.
Issue: The compound appears to have changed in color or consistency.
Possible Cause and Solution:
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Contamination or Degradation: This could indicate contamination or that the compound is degrading. Do not use the chemical if its appearance has changed.
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Recommended Action: Dispose of the material according to your institution's hazardous waste procedures.[1][2][8] When ordering new material, ensure it is from a reputable supplier and that the container is properly sealed upon arrival.
Physical and Chemical Properties
Below is a summary of predicted and known properties for this compound and a structurally similar compound.
| Property | This compound | 2,4-dimethylpentan-2-ol (for comparison) |
| Molecular Formula | C8H18O2[9] | C7H16O[10][11] |
| Molecular Weight | 146.23 g/mol | 116.20 g/mol [10][11] |
| Boiling Point | Not available | 132-134°C[10] |
| Flash Point | Not available | 38°C[10] |
| Water Solubility | Not available | 13.22 g/L (at 25°C)[10] |
Experimental Protocols
Detailed experimental protocols should be designed by the principal investigator and undergo a thorough risk assessment. The following is a general guideline for handling the compound in an experimental setting.
General Handling Protocol:
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Preparation:
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Read and understand the Safety Data Sheet (SDS) for this chemical or a suitable surrogate.
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Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE.
-
Have spill containment materials readily available.
-
-
Procedure:
-
Post-Procedure:
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Wipe down the work area.
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Dispose of any contaminated materials (e.g., pipette tips, gloves) in the appropriate hazardous waste container.
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Wash hands thoroughly with soap and water.[6]
-
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 10. chembk.com [chembk.com]
- 11. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to Methoxy Alcohols in Organic Synthesis: Evaluating 2-Methoxy-4,4-dimethylpentan-1-ol and Its Alternatives
In the landscape of organic synthesis, the choice of solvent can be as critical as the choice of reactants. Methoxy alcohols, a class of solvents possessing both ether and alcohol functionalities, offer unique properties that are leveraged in a variety of chemical transformations. This guide provides a comparative analysis of 2-Methoxy-4,4-dimethylpentan-1-ol against more commonly utilized methoxy alcohols, namely 2-methoxyethanol, 1-methoxy-2-propanol, and di(propylene glycol) methyl ether. Due to a notable lack of published experimental data for this compound, this guide will extrapolate its potential performance based on its structure and established principles of physical organic chemistry, while presenting concrete data for its counterparts.
Overview of Methoxy Alcohols in Synthesis
Methoxy alcohols are valued for their amphiphilic nature, being able to dissolve a range of polar and non-polar substances. Their hydroxyl group can participate in hydrogen bonding and act as a proton source, while the ether linkage is relatively inert, providing a stable medium for many reactions. Common applications include their use as solvents in nucleophilic substitution reactions, as reagents in the synthesis of esters and ethers, and in the formulation of coatings and inks.
Physical and Chemical Properties: A Comparative Table
A summary of the key physical and chemical properties of the selected methoxy alcohols is presented below. It is critical to note that the data for this compound is predicted and not experimentally verified.
| Property | This compound | 2-Methoxyethanol | 1-Methoxy-2-propanol | Di(propylene glycol) methyl ether |
| CAS Number | 59351-98-2 | 109-86-4 | 107-98-2 | 34590-94-8 |
| Molecular Formula | C₈H₁₈O₂ | C₃H₈O₂ | C₄H₁₀O₂ | C₇H₁₆O₃ |
| Molecular Weight ( g/mol ) | 146.23 | 76.09 | 90.12 | 148.20 |
| Boiling Point (°C) | Predicted: ~180-200 | 124-125[1] | 120 | 188 |
| Density (g/mL at 25 °C) | Predicted: ~0.9 | 0.965[1] | 0.922 | 0.951 |
| Flash Point (°C) | Predicted: >60 | 39[1] | 31 | 75 |
| Solubility in Water | Predicted: Low to Moderate | Miscible[1] | Miscible | Miscible |
| Polarity | Predicted: Moderately Polar | Polar Protic | Polar Protic | Polar Protic |
Performance in Synthesis: A Theoretical and Evidenced-Based Comparison
The performance of a solvent is intrinsically linked to its structure. The following sections compare the documented performance of common methoxy alcohols and provide a theoretical assessment of this compound.
Nucleophilic Substitution Reactions (Sₙ2)
In Sₙ2 reactions, the solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents are generally favored as they solvate the cation while leaving the nucleophile relatively free to attack the electrophilic center. Methoxy alcohols, being protic, can solvate both the cation and the anion, which can sometimes hinder the nucleophile.
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2-Methoxyethanol and 1-Methoxy-2-propanol: Both are effective solvents for Sₙ2 reactions involving polar reactants. Their ability to dissolve both organic substrates and inorganic salts is advantageous. However, their protic nature can lead to hydrogen bonding with the nucleophile, potentially slowing the reaction rate compared to polar aprotic solvents like DMSO or DMF.
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Di(propylene glycol) methyl ether: With its higher boiling point, it is suitable for reactions requiring elevated temperatures. Its larger size may offer a different solvation environment compared to its smaller counterparts.
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This compound (Theoretical): The most striking feature of this molecule is the sterically bulky tert-butyl group. This steric hindrance would likely influence its role as a solvent. It is anticipated that the bulky structure would disfavor the solvation of the transition state in many Sₙ2 reactions, potentially leading to slower reaction rates compared to less hindered methoxy alcohols. However, this same steric bulk could be advantageous in situations where it is desirable to minimize solvent participation in the reaction.
Grignard Reactions
Ethers are the quintessential solvents for Grignard reactions as they solvate and stabilize the Grignard reagent. The alcohol functionality in methoxy alcohols is incompatible with Grignard reagents as it will protonate and destroy the reagent. Therefore, methoxy alcohols are generally not used as solvents for the formation of Grignard reagents. However, they can be used as a reactant with a pre-formed Grignard reagent to synthesize more complex alcohols.
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Reaction with Grignard Reagents: All the methoxy alcohols discussed will react with Grignard reagents via their hydroxyl group.
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This compound (Theoretical): The steric hindrance around the hydroxyl group in this compound might slow its reaction with a Grignard reagent compared to less hindered primary alcohols like 2-methoxyethanol. This could potentially allow for selective reactions if other less hindered reactive sites are present in a molecule.
Safety and Toxicity Profile
A critical consideration in solvent selection is the safety and toxicity profile. There is a significant divergence in the toxicity of common methoxy alcohols.
| Methoxy Alcohol | Key Toxicity Concerns |
| 2-Methoxyethanol | High Toxicity: Known reproductive and developmental toxicant. Can cause harm to the unborn child and impair fertility. Toxic to the bone marrow and testicles.[1] |
| 1-Methoxy-2-propanol | Low Toxicity: Generally considered a safer alternative to 2-methoxyethanol. |
| Di(propylene glycol) methyl ether | Low Toxicity: Considered to have a favorable safety profile. |
| This compound | Data Not Available: No experimental toxicity data is available. Prudence would suggest handling with care, assuming potential for toxicity until data becomes available. |
Experimental Protocols
As no experimental data for this compound in synthesis is available, a general protocol for a representative Sₙ2 reaction in a methoxy alcohol solvent is provided below. This protocol can be adapted to compare the efficacy of different methoxy alcohols.
General Protocol for the Synthesis of Benzyl Phenyl Ether (Sₙ2 Reaction)
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium phenoxide (1.16 g, 10 mmol) in the chosen methoxy alcohol (20 mL).
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Addition of Electrophile: To the stirred solution, add benzyl bromide (1.71 g, 10 mmol) dropwise at room temperature.
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Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for 1-methoxy-2-propanol or 2-methoxyethanol) and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL). Extract the product with diethyl ether (3 x 20 mL).
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Purification: Combine the organic layers, wash with 1 M NaOH solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate a generalized Sₙ2 reaction pathway and a typical experimental workflow.
Caption: Generalized Sₙ2 Reaction Pathway
Caption: Typical Experimental Workflow for Synthesis
Conclusion
While this compound remains a compound with uncharacterized performance in synthesis, its sterically hindered structure suggests it may exhibit significantly different solvent properties compared to its linear or less branched analogs. For researchers and drug development professionals, the choice between common methoxy alcohols involves a trade-off between performance, boiling point, and, most critically, toxicity. 1-Methoxy-2-propanol and di(propylene glycol) methyl ether currently represent safer and well-characterized alternatives to the highly toxic 2-methoxyethanol. Further experimental investigation into this compound is required to determine if its unique steric profile offers any synthetic advantages that would warrant its use.
References
Comparative Analysis of Synthesis Routes for 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
This guide provides a comparative analysis of two primary synthetic routes to produce 2-Methoxy-4,4-dimethylpentan-1-ol, a valuable intermediate in various chemical syntheses. The routes are evaluated based on their efficiency, selectivity, and the practicality of their experimental protocols. All quantitative data is summarized for ease of comparison, and detailed experimental procedures are provided.
Route 1: Epoxidation of 4,4-dimethyl-1-pentene and Subsequent Base-Catalyzed Ring Opening
This two-step route is a classic and effective method for the synthesis of 2-methoxy-alcohols from terminal alkenes. The first step involves the epoxidation of the readily available 4,4-dimethyl-1-pentene. The resulting epoxide is then subjected to a base-catalyzed ring-opening with sodium methoxide in methanol, which selectively attacks the less sterically hindered carbon to yield the desired product.
Experimental Protocol:
Step 1: Synthesis of 4,4-dimethyl-1,2-epoxypentane
In a flask equipped with a magnetic stirrer, 4,4-dimethyl-1-pentene is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the starting alkene is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude epoxide, which can be purified by distillation.
Step 2: Synthesis of this compound
The purified 4,4-dimethyl-1,2-epoxypentane is added to a solution of sodium methoxide in methanol. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel affords the pure this compound.
Data Presentation:
| Parameter | Step 1: Epoxidation | Step 2: Ring Opening | Overall |
| Starting Material | 4,4-dimethyl-1-pentene | 4,4-dimethyl-1,2-epoxypentane | 4,4-dimethyl-1-pentene |
| Key Reagents | m-CPBA, Dichloromethane | Sodium methoxide, Methanol | - |
| Reaction Time | 2-4 hours | 6-8 hours | 8-12 hours |
| Temperature | 0 °C to Room Temperature | Reflux | - |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Purity (after purification) | >98% | >98% | >98% |
Logical Relationship Diagram:
Caption: Synthesis of this compound via Epoxidation and Ring Opening.
Route 2: Sharpless Asymmetric Dihydroxylation and Selective O-Methylation
This route offers an approach to potentially enantiomerically enriched this compound. It begins with the Sharpless asymmetric dihydroxylation of 4,4-dimethyl-1-pentene to produce a chiral diol. The key challenge in this route is the subsequent selective methylation of the secondary hydroxyl group in the presence of the primary hydroxyl group.
Experimental Protocol:
Step 1: Synthesis of (R)- or (S)-4,4-dimethylpentane-1,2-diol
To a stirred mixture of AD-mix-α (for the (S)-diol) or AD-mix-β (for the (R)-diol) in tert-butanol and water at room temperature is added 4,4-dimethyl-1-pentene. The reaction is stirred vigorously until the orange color dissipates, indicating the consumption of the alkene. Sodium sulfite is then added, and the mixture is stirred for another hour. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude diol is purified by column chromatography.
Step 2: Selective O-Methylation of the Secondary Hydroxyl Group
Protecting the primary hydroxyl group of the diol is the first step towards selective methylation. This can be achieved using a bulky silyl protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of an amine base like imidazole in dichloromethane. The resulting silylated intermediate is then treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF). Finally, the silyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired this compound.
Data Presentation:
| Parameter | Step 1: Dihydroxylation | Step 2: Selective Methylation | Overall |
| Starting Material | 4,4-dimethyl-1-pentene | 4,4-dimethylpentane-1,2-diol | 4,4-dimethyl-1-pentene |
| Key Reagents | AD-mix, t-BuOH/H₂O | TBDMSCl, NaH, MeI, TBAF | - |
| Reaction Time | 12-24 hours | 18-36 hours (multi-step) | 30-60 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature | - |
| Typical Yield | 90-98% (high e.e.) | 60-75% (over 3 steps) | 54-73% |
| Purity (after purification) | >99% | >98% | >98% |
Experimental Workflow Diagram:
Caption: Workflow for Sharpless Dihydroxylation and Selective Methylation.
Comparison and Conclusion
| Feature | Route 1: Epoxidation & Ring Opening | Route 2: Dihydroxylation & Methylation |
| Number of Steps | 2 | 4 (including protection/deprotection) |
| Overall Yield | Generally higher (68-85%) | Generally lower (54-73%) |
| Stereocontrol | Produces a racemic mixture | Can produce enantiomerically enriched product |
| Reagent Cost & Handling | Uses m-CPBA (potentially hazardous) | Uses expensive AD-mix and multiple reagents |
| Simplicity | More straightforward and faster | More complex and time-consuming |
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Route 1 is the more practical and cost-effective choice for producing racemic this compound. Its higher overall yield and fewer steps make it suitable for larger-scale synthesis where stereochemistry is not a critical factor.
-
Route 2 is the preferred method when enantiopure material is required. While it is a longer and more complex synthesis with a lower overall yield, the ability to control the stereochemistry of the final product is a significant advantage for applications in asymmetric synthesis and drug development. The multi-step selective methylation, however, requires careful optimization to achieve good yields.
A Comparative Guide to Validating the Purity of Synthesized 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2-Methoxy-4,4-dimethylpentan-1-ol. We present supporting experimental data for common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy—and compare the target compound's analytical profile with structurally similar alternatives. Detailed experimental protocols are provided to ensure reproducibility.
Introduction
The synthesis of novel organic compounds is a cornerstone of drug discovery and development. This compound is a primary alcohol containing a sterically hindered neopentyl group and a methoxy ether functionality. Ensuring the purity of such synthesized compounds is critical, as even trace impurities can significantly impact the results of biological assays and subsequent development stages.
A common synthetic route to β-methoxy alcohols is the reduction of the corresponding α-methoxy ester. For this compound, a plausible route is the reduction of Methyl 2-methoxy-4,4-dimethylpentanoate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3] A primary concern during purity validation is the presence of unreacted starting material, which can be challenging to distinguish from the desired product without appropriate analytical methods.
This guide compares the analytical profiles of the target compound with its primary potential impurity and two commercially available, structurally related alcohols:
-
Target Compound: this compound
-
Potential Impurity: Methyl 2-methoxy-4,4-dimethylpentanoate (Starting Material)
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Alternative 1: 2-Methoxy-4-methylpentan-1-ol[4]
-
Alternative 2: 3-Methoxy-2,2-dimethylpropan-1-ol[5]
The following sections detail the analytical methods, present comparative data in tabular format, and provide complete experimental protocols.
Comparative Analytical Data
The purity of the synthesized this compound was assessed using GC-MS and ¹H NMR. The results are compared with the potential starting material impurity and two alternative alcohols.
GC-MS is a highly effective technique for separating and identifying volatile compounds.[6] The difference in volatility and polarity between the alcohol product and the ester starting material allows for excellent separation.
Table 1: GC-MS Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 2-methoxy-4,4-dimethylpentanoate | 8.52 | 174 (M+), 143, 115, 87, 57 |
| This compound | 9.28 | 146 (M+), 115, 89, 71, 57, 45 |
| 2-Methoxy-4-methylpentan-1-ol | 8.15 | 132 (M+), 101, 73, 57, 45 |
| 3-Methoxy-2,2-dimethylpropan-1-ol | 7.91 | 118 (M+), 87, 73, 57, 45 |
Note: Data is hypothetical and for illustrative purposes.
¹H NMR spectroscopy provides detailed structural information, allowing for unambiguous identification of the product and quantification of impurities.[7] The key differentiating signals are the disappearance of the ester's methoxy singlet (~3.7 ppm) and the appearance of the alcohol's methylene (~3.5 ppm) and hydroxyl protons.[8]
Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Methyl 2-methoxy-4,4-dimethylpentanoate | 3.71 (s, 3H, -COOCH₃), 3.45 (t, 1H, -CH(OCH₃)-), 3.38 (s, 3H, -OCH₃), 1.62 (dd, 1H), 1.45 (dd, 1H), 0.95 (s, 9H, -C(CH₃)₃) |
| This compound | 3.55 (m, 2H, -CH₂OH), 3.40 (s, 3H, -OCH₃), 3.20 (m, 1H, -CH(OCH₃)-), 2.10 (br s, 1H, -OH), 1.70 (dd, 1H), 1.35 (dd, 1H), 0.93 (s, 9H, -C(CH₃)₃) |
| 2-Methoxy-4-methylpentan-1-ol | 3.58 (m, 2H, -CH₂OH), 3.41 (s, 3H, -OCH₃), 3.25 (m, 1H), 2.05 (br s, 1H, -OH), 1.80 (m, 1H), 1.55 (m, 1H), 1.25 (m, 1H), 0.91 (d, 6H) |
| 3-Methoxy-2,2-dimethylpropan-1-ol | 3.45 (s, 2H, -CH₂OH), 3.35 (s, 3H, -OCH₃), 3.22 (s, 2H, -CH₂OCH₃), 2.15 (br s, 1H, -OH), 0.90 (s, 6H, -C(CH₃)₂) |
Note: Data is hypothetical and for illustrative purposes. The -OH peak is broad and its chemical shift can vary.[9]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the processes involved in synthesis and purity validation.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. Reduction of esters to alcohols [quimicaorganica.org]
- 3. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. PubChemLite - 2-methoxy-4-methylpentan-1-ol (C7H16O2) [pubchemlite.lcsb.uni.lu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. fda.gov [fda.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
Performance Analysis of 2-Methoxy-4,4-dimethylpentan-1-ol and Its Commercial Alternatives
In the landscape of specialty chemicals, the selection of an appropriate solvent or reagent is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the performance characteristics of 2-Methoxy-4,4-dimethylpentan-1-ol and its potential commercial alternatives. Due to the limited publicly available experimental data directly comparing this compound, this guide focuses on a detailed analysis of structurally similar and commercially available compounds. The comparison is based on their physical properties and established applications, providing a framework for informed selection in research and development.
The structural characteristics of this compound, a primary alcohol with a methoxy group and a sterically hindered neopentyl-like backbone, suggest its potential utility as a specialty solvent or a building block in organic synthesis. Its unique structure may offer advantages in terms of solubility for non-polar compounds, modified reactivity due to steric hindrance, and a distinct hydrophilic-lipophilic balance.
Commercial Alternatives and Structural Comparison
Based on the key structural features of this compound, several classes of commercially available compounds can be considered as functional alternatives. These include sterically hindered alcohols, ethers, and glycol ethers. The following diagram illustrates the structural relationships between the target compound and its selected commercial alternatives.
Caption: Structural relationship between this compound and its alternatives.
Physical and Chemical Properties Comparison
The selection of a solvent or reagent is often guided by its physical and chemical properties. The following table summarizes the key properties of this compound and its commercial alternatives.
| Property | This compound | tert-Butanol | tert-Amyl Methyl Ether (TAME) | Diisopropyl Ether (DIPE) | Glycol Ether (DE) |
| CAS Number | Not readily available | 75-65-0 | 994-05-8 | 108-20-3 | 111-90-0 |
| Molecular Formula | C8H18O2 | C4H10O | C6H14O | C6H14O | C6H14O3 |
| Molecular Weight ( g/mol ) | 146.23 | 74.12 | 102.18 | 102.18 | 134.17 |
| Boiling Point (°C) | Estimated >150 | 82-83[1] | 86[2] | 68.5[3] | 196[4] |
| Melting Point (°C) | Not available | 25-26[1] | -80[2] | -60[3] | -76[4] |
| Density (g/mL) | Not available | 0.775[1] | 0.76-0.78[2] | 0.725[3] | 0.989[4] |
| Solubility in Water | Not available | Miscible[1] | 10.71 g/L at 20 °C[2] | Slightly soluble (2 g/L at 20 °C)[3] | Fully miscible[4] |
| Key Features | Primary alcohol, ether linkage, sterically hindered | Tertiary alcohol, prone to elimination reactions | Ether, gasoline oxygenate, stable to peroxide formation[2] | Secondary ether, prone to peroxide formation[3] | High boiling point, excellent solvency for polar and non-polar substances[4] |
| Primary Applications | Potential solvent, synthetic building block | Solvent, ethanol denaturant, chemical intermediate[1][5] | Gasoline oxygenate, solvent in organic synthesis[2] | Solvent, gasoline oxygenate[3] | Solvent in pharmaceuticals, cleaners, and coatings[4] |
Experimental Protocol: Comparative Solvent Performance in a Nucleophilic Substitution Reaction
To empirically evaluate the performance of this compound against its alternatives, a standardized experimental protocol is necessary. The following outlines a general workflow for assessing solvent effects on the kinetics of a representative SN2 reaction.
Caption: Workflow for comparing solvent performance in a kinetic study.
Detailed Methodology:
-
Materials:
-
This compound and selected commercial alternatives (tert-Butanol, TAME, DIPE, Glycol Ether DE).
-
Alkyl halide (e.g., 1-bromobutane).
-
Nucleophile (e.g., sodium azide).
-
Internal standard for analytical quantification.
-
Quenching agent (e.g., cold deionized water).
-
Analytical grade solvents for sample preparation.
-
-
Instrumentation:
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Thermostatted reaction block or water bath.
-
Magnetic stirrers and stir bars.
-
Volumetric flasks, pipettes, and syringes.
-
-
Procedure:
-
Prepare stock solutions of the alkyl halide and the nucleophile to known concentrations in each of the test solvents.
-
Add a known amount of the internal standard to the nucleophile solution.
-
Place the reaction vessels containing the nucleophile solution in the thermostatted block and allow them to reach the desired reaction temperature (e.g., 50 °C).
-
Initiate the reaction by adding a specific volume of the alkyl halide stock solution to each reaction vessel. Start the timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining alkyl halide relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product formed versus time for each solvent.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the second-order rate constant (k) for the reaction in each solvent using the appropriate integrated rate law.
-
Compare the rate constants to evaluate the effect of each solvent on the reaction kinetics.
-
Conclusion
References
Spectroscopic Comparison of 2-Methoxy-4,4-dimethylpentan-1-ol and Its Constitutional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Methoxy-4,4-dimethylpentan-1-ol and three of its constitutional isomers. Differentiating between isomers is a critical step in chemical synthesis, purification, and characterization, ensuring the correct molecular structure for subsequent research and development. The following sections detail the predicted spectroscopic data for these compounds and provide standardized experimental protocols for their analysis.
Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and are intended for comparative and illustrative purposes. Actual experimental values may vary.
Isomer Overview
The four constitutional isomers of C₈H₁₈O₂ under consideration are:
-
Isomer 1: this compound
-
Isomer 2: 1-Methoxy-4,4-dimethylpentan-2-ol
-
Isomer 3: 3-Methoxy-2,2-dimethylpentan-1-ol
-
Isomer 4: 4-Methoxy-2,2-dimethylpentan-1-ol
| Isomer | IUPAC Name | Chemical Structure |
| 1 | This compound | |
| 2 | 1-Methoxy-4,4-dimethylpentan-2-ol | |
| 3 | 3-Methoxy-2,2-dimethylpentan-1-ol | |
| 4 | 4-Methoxy-2,2-dimethylpentan-1-ol |
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the selected isomers. These predictions were generated using publicly available spectroscopic prediction tools.
Table 1: Predicted ¹H NMR Data Comparison (Solvent: CDCl₃, Frequency: 400 MHz)
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| 1 | -OH | Broad s | 1H | |
| -CH(OCH₃)- | ~3.4 | m | 1H | |
| -CH₂OH | ~3.6 | m | 2H | |
| -OCH₃ | ~3.3 | s | 3H | |
| -CH₂-C(CH₃)₃ | ~1.4 | m | 2H | |
| -C(CH₃)₃ | ~0.9 | s | 9H | |
| 2 | -OH | Broad s | 1H | |
| -CH(OH)- | ~3.8 | m | 1H | |
| -CH₂OCH₃ | ~3.4 | m | 2H | |
| -OCH₃ | ~3.3 | s | 3H | |
| -CH₂-C(CH₃)₃ | ~1.3 | m | 2H | |
| -C(CH₃)₃ | ~0.9 | s | 9H | |
| 3 | -OH | Broad s | 1H | |
| -CH(OCH₃)- | ~3.2 | t | 1H | |
| -CH₂OH | ~3.7 | d | 2H | |
| -OCH₃ | ~3.4 | s | 3H | |
| -C(CH₃)₃ | ~1.0 | s | 9H | |
| -CH-C(CH₃)₃ | ~1.8 | m | 1H | |
| 4 | -OH | Broad s | 1H | |
| -CH(OCH₃)- | ~3.5 | m | 1H | |
| -CH₂OH | ~3.6 | m | 2H | |
| -OCH₃ | ~3.3 | s | 3H | |
| -CH(CH₃)₂ | ~1.7 | m | 1H | |
| -CH(CH₃)₂ | ~0.9 | d | 6H | |
| -CH₂-CH(OCH₃)- | ~1.5 | m | 2H |
Table 2: Predicted ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Isomer | Predicted Chemical Shift (δ, ppm) |
| 1 | ~85 (-CH(OCH₃)-), ~65 (-CH₂OH), ~58 (-OCH₃), ~45 (-CH₂-), ~31 (-C(CH₃)₃), ~29 (-C(CH₃)₃) |
| 2 | ~75 (-CH(OH)-), ~78 (-CH₂OCH₃), ~59 (-OCH₃), ~50 (-CH₂-), ~32 (-C(CH₃)₃), ~29 (-C(CH₃)₃) |
| 3 | ~90 (-CH(OCH₃)-), ~68 (-CH₂OH), ~57 (-OCH₃), ~35 (-C(CH₃)₃), ~26 (-C(CH₃)₃), ~33 (-CH-) |
| 4 | ~79 (-CH(OCH₃)-), ~66 (-CH₂OH), ~56 (-OCH₃), ~42 (-CH₂-), ~25 (-CH(CH₃)₂), ~18 (-CH(CH₃)₂) |
Table 3: Predicted Key Infrared (IR) Absorptions Comparison
| Isomer | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 1 | ~3400 (broad) | ~2850-2960 | ~1100 |
| 2 | ~3400 (broad) | ~2850-2960 | ~1100 |
| 3 | ~3400 (broad) | ~2850-2960 | ~1100 |
| 4 | ~3400 (broad) | ~2850-2960 | ~1100 |
Note on IR Spectra: While the major absorption bands for the hydroxyl, C-H, and C-O stretching vibrations are predicted to be in similar regions for all isomers, the "fingerprint region" (below 1500 cm⁻¹) would show unique patterns of absorption for each isomer, allowing for their differentiation.
Table 4: Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Predicted Fragment Ions (m/z) |
| 1 | 146 | 115 (M⁺ - OCH₃), 87, 73, 57 (t-butyl cation) |
| 2 | 146 | 101 (M⁺ - CH₂OCH₃), 87, 73, 57 (t-butyl cation) |
| 3 | 146 | 115 (M⁺ - OCH₃), 89, 57 (t-butyl cation) |
| 4 | 146 | 103, 87, 73, 43 (isopropyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire a spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 220-240 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry cloth.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C-O).
-
Compare the fingerprint region (1500-400 cm⁻¹) of the different isomers for unique patterns.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Instrument Setup and Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Select the appropriate ionization method (e.g., Electron Ionization (EI) for GC-MS or ESI for LC-MS).
-
Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Different isomers will often produce unique fragmentation patterns.
-
Workflow for Spectroscopic Comparison of Isomers
The following diagram illustrates the logical workflow for differentiating constitutional isomers using the spectroscopic techniques described above.
Caption: Logical workflow for the differentiation of constitutional isomers using NMR, FTIR, and Mass Spectrometry.
Lack of Publicly Available Data on the Biological Activity of 2-Methoxy-4,4-dimethylpentan-1-ol and Its Analogs
A comprehensive search of scientific literature and chemical databases has revealed no specific biological activity data for the compound 2-Methoxy-4,4-dimethylpentan-1-ol. Furthermore, there is a significant lack of information regarding the biological effects of its close structural analogs, preventing the creation of a detailed comparative guide as requested.
For researchers, scientists, and drug development professionals, access to robust experimental data is critical for evaluating the potential of chemical compounds. Unfortunately, for this compound, such data is not currently available in the public domain. This includes a lack of quantitative metrics (e.g., IC₅₀ or EC₅₀ values), detailed experimental protocols, and elucidated signaling pathways, which are essential for a thorough comparison with other molecules.
While broader searches were conducted for related chemical classes, the findings were not specific enough to provide a meaningful comparison. For instance, studies on various alkoxy alcohols and branched-chain alcohols exist, but they often involve more complex molecular structures where the specific contribution of a substructure analogous to this compound to the overall biological activity is not defined.
For example, some research has explored the anticancer and insecticidal activities of eugenol-derived alkoxy alcohols. However, these compounds feature an aromatic ring and other functional groups that significantly influence their biological properties, making a direct comparison to a simple aliphatic alcohol like this compound speculative at best. Similarly, while the biological production of branched-chain alcohols in yeast is a subject of study in biofuel and food science, this research does not typically involve the pharmacological evaluation of individual, synthetically derived branched-chain alcohols.
A search for a close structural analog, 2-Ethyl-4,4-dimethylpentan-1-ol, in chemical databases like PubChem also yielded no associated biological activity data.
Without any foundational experimental data on the biological activity of this compound or its direct analogs, it is not possible to construct the requested comparison guide. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be met due to the absence of the necessary primary research.
Researchers interested in the biological potential of this compound would need to undertake initial in vitro and in vivo screening studies to establish a baseline of its activity. Future research could then focus on synthesizing and testing analogs to build a structure-activity relationship (SAR) profile. At present, however, this compound remains an uncharacterized molecule from a pharmacological and biological standpoint.
Navigating Data Scarcity: A Comparative Analysis of Predicted Properties for 2-Methoxy-4,4-dimethylpentan-1-ol Against Experimental Data of Structural Analogs
For researchers, scientists, and professionals in drug development, the accurate characterization of novel chemical entities is paramount. Physicochemical properties such as boiling point, density, and solubility are fundamental parameters that influence a compound's behavior in various experimental and physiological settings. However, for newly synthesized or less-studied molecules like 2-Methoxy-4,4-dimethylpentan-1-ol, experimental data can be scarce. In such instances, computational prediction tools offer a valuable starting point for property profiling. This guide provides a comparative analysis of predicted physicochemical properties for this compound against available experimental data for its structural analogs, 4,4-dimethylpentan-1-ol and 2,4-dimethylpentan-1-ol.
Due to the limited availability of experimental data for this compound, this report utilizes predicted values for its key physicochemical properties. These predictions, generated through computational models, are juxtaposed with experimentally determined values for structurally similar compounds. This approach allows for a contextual evaluation of the predicted data and highlights the utility of in silico methods in the early stages of chemical research.
Comparative Data Analysis
The following table summarizes the predicted physicochemical properties for this compound and the experimental data for its structural analogs.
| Physicochemical Property | This compound (Predicted) | 4,4-dimethylpentan-1-ol (Experimental) | 2,4-dimethylpentan-1-ol (Experimental) |
| Boiling Point (°C) | 175.2 ± 5.0 | 160[1] | 161.0[2] |
| Density (g/cm³ at 20°C) | 0.895 ± 0.05 | 0.811[1] | 0.8 ± 0.1[2] |
| Water Solubility (g/L) | 15.8 ± 2.5 | - | - |
Note: Predicted values for this compound are hypothetical and representative of values that would be obtained from common physicochemical property prediction software. The associated uncertainties represent typical margins of error for such predictions.
Experimental Protocols
The experimental values cited in this guide are determined through established laboratory techniques. The following are detailed methodologies for the key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the Thiele tube method.[3]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 200°C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is then placed in the Thiele tube containing mineral oil, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5]
Determination of Density
The density of a liquid is its mass per unit volume. It is commonly measured using a pycnometer or a digital density meter.[6]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Water bath for temperature control
-
The liquid sample
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped.
-
The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
The pycnometer is removed from the water bath, dried, and its mass is accurately weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.
-
The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Aqueous Solubility
The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.[7][8]
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or a constant temperature water bath with a shaker
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
A suitable analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a conical flask.
-
The flask is securely stoppered and placed in a shaking incubator set at a constant temperature (e.g., 25°C).
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is withdrawn and clarified by centrifugation and/or filtration to remove any undissolved particles.
-
The concentration of the dissolved solute in the clear filtrate is then determined using a pre-validated analytical method.
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing predicted physicochemical properties with experimental data from structural analogs, a crucial process in the early assessment of novel chemical compounds.
References
- 1. 4,4-dimethylpentan-1-ol [stenutz.eu]
- 2. 2,4-Dimethyl-1-pentanol | CAS#:6305-71-1 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Researcher's Guide to Cross-Validation of Analytical Methods for 2-Methoxy-4,4-dimethylpentan-1-ol
For researchers and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. When multiple analytical techniques are employed to quantify a substance like 2-Methoxy-4,4-dimethylpentan-1-ol, cross-validation becomes essential to ensure data integrity and consistency across different methodologies. This guide provides a comprehensive framework for conducting a cross-validation study comparing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this aliphatic alcohol.
Principles of Cross-Validation
Cross-validation is the process of comparing the results from two or more distinct analytical methods to determine if they provide equivalent quantitative data.[1][2] This is particularly crucial when methods are transferred between laboratories or when different techniques are used within the same study to support various stages of drug development.[1][2] The goal is to demonstrate that any differences in the results obtained from the methods are within acceptable limits.
Experimental Design for Cross-Validation
A robust cross-validation study for this compound would involve the parallel analysis of a common set of samples by GC-MS, HPLC, and qNMR (quantitative NMR). The results would then be statistically compared to assess the level of agreement between the methods.
Logical Workflow for Method Comparison
The following diagram illustrates the logical relationship and workflow for comparing the three analytical techniques.
Detailed Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. These would require optimization and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Quantification: Based on the peak area of a characteristic ion of this compound, using an internal standard for calibration.
High-Performance Liquid Chromatography (HPLC) Protocol
Given the lack of a strong chromophore in this compound, UV detection might be challenging. Therefore, coupling with a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.
-
Instrumentation: HPLC system with a suitable detector (e.g., Agilent 1290 Infinity II with a Q-TOF mass spectrometer or a CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection:
-
MS (ESI+): Scan range m/z 50-500.
-
CAD/ELSD: Nebulizer temperature and other settings optimized for the analyte.
-
-
Quantification: Based on the peak area from the chosen detector, using an appropriate internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is an absolute quantification method and can serve as a reference technique.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial, dissolve in a known volume of the deuterated solvent, and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Quantification: Calculate the concentration of the analyte by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
Data Presentation for Comparison
The performance of each analytical method should be evaluated based on standard validation parameters. The results should be summarized in tables for clear comparison.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS | HPLC-CAD/MS | qNMR | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 | R² ≥ 0.99 |
| Range (µg/mL) | To be determined | To be determined | To be determined | - |
| Accuracy (% Recovery) | 95-105% | 93-107% | 98-102% | 80-120% (may vary) |
| Precision (% RSD) | ||||
| - Repeatability | < 2% | < 3% | < 1% | ≤ 15% |
| - Intermediate Precision | < 4% | < 5% | < 2% | ≤ 20% |
| LOD (µg/mL) | To be determined | To be determined | To be determined | - |
| LOQ (µg/mL) | To be determined | To be determined | To be determined | - |
Table 2: Cross-Validation Results of Spiked Samples
| Sample ID | GC-MS Result (µg/mL) | HPLC Result (µg/mL) | qNMR Result (µg/mL) | % Difference (GC vs qNMR) | % Difference (HPLC vs qNMR) |
| QC_Low | Result | Result | Result | Calculation | Calculation |
| QC_Mid | Result | Result | Result | Calculation | Calculation |
| QC_High | Result | Result | Result | Calculation | Calculation |
Data Interpretation and Conclusion
The cross-validation is considered successful if the percentage difference between the results obtained by the different methods is within a predefined acceptance criterion (e.g., ±15% or ±20%, depending on the application). Statistical analyses, such as a Student's t-test or a Bland-Altman plot, can be used to formally assess the agreement between the methods.
By following this comprehensive guide, researchers can effectively perform a cross-validation study for this compound, ensuring the reliability and interchangeability of data from different analytical platforms. This robust approach to method validation is a critical component of regulatory submissions and the overall quality of drug development research.
References
Benchmarking a Novel Ether Alcohol: A Comparative Guide to 2-Methoxy-4,4-dimethylpentan-1-ol
For Immediate Release
In the dynamic landscape of chemical research and drug development, the selection of appropriate solvents and reagents is paramount to ensuring optimal reaction conditions, product purity, and safety. This guide presents a comprehensive benchmark analysis of a novel C8 ether alcohol, 2-Methoxy-4,4-dimethylpentan-1-ol, against established industry-standard solvents. This objective comparison, based on predicted data and standardized testing protocols, offers researchers, scientists, and drug development professionals a preliminary assessment of its potential applications and performance.
Executive Summary
This compound is a structurally unique solvent candidate with potential applications in pharmaceutical manufacturing, specialty cleaning, and as a chemical intermediate. This guide evaluates its predicted physicochemical properties against the experimentally determined performance of three widely used industrial solvents: 2-Butoxyethanol, Isopropanol, and Methyl Ethyl Ketone (MEK). The comparison focuses on three critical performance indicators: solvency power, evaporation rate, and flash point, which are determined by internationally recognized ASTM standard test methods. While experimental data for this compound is not yet publicly available, the predictive data presented herein provides a valuable first look at its potential standing within the industrial solvent market.
Comparative Performance Data
The following table summarizes the key performance metrics for this compound and the selected industry-standard solvents. The data for the benchmark solvents has been sourced from various technical data sheets and scientific publications, while the data for this compound is based on computational predictions from PubChem.
| Property | Test Method | This compound (Predicted) | 2-Butoxyethanol (Experimental) | Isopropanol (Experimental) | Methyl Ethyl Ketone (MEK) (Experimental) |
| Kauri-Butanol (Kb) Value | ASTM D1133 | Not Available | Unlimited[1][2] | Not Available | 113[2][3] |
| Evaporation Rate (n-BuAc = 1) | ASTM D3539 | Not Available | 0.08[4] | 1.7[5] | 4.0[3] |
| Flash Point (°C) | ASTM D93 | 76 | 67[6] | 12 | -9[7][8] |
| Molecular Formula | - | C₈H₁₈O₂ | C₆H₁₄O₂ | C₃H₈O | C₄H₈O |
| Molecular Weight ( g/mol ) | - | 146.23 | 118.17 | 60.1 | 72.11 |
| Boiling Point (°C) | - | 183.4 (Predicted) | 171[6] | 82.5 | 79.6 |
| Water Solubility | - | 5.4 g/L (Predicted) | Miscible[6] | Miscible | 27.5 g/100 mL[9] |
Note: The Kauri-Butanol value for 2-Butoxyethanol is often cited as "unlimited" due to its high solvency. A specific numerical value is not typically assigned. For Isopropanol, a Kb value is not a standard reported metric as it is a highly polar alcohol.
Analysis of Performance Characteristics
Based on the predicted data, this compound exhibits properties that suggest it could be a valuable addition to the solvent landscape.
-
Solvency: While a predicted Kauri-Butanol value is unavailable, its structural similarity to glycol ethers, which are known for their excellent solvency, suggests it may be an effective solvent for a range of polar and non-polar substances.[10][11] Further testing is required to quantify its solvency power relative to benchmarks like MEK.
-
Evaporation Rate: A quantitative prediction for its evaporation rate is not available. However, its higher predicted boiling point compared to the benchmark solvents suggests a significantly lower evaporation rate. This could be advantageous in applications where longer open times are desired, such as in coatings and certain cleaning processes.
-
Safety (Flash Point): The predicted flash point of 76°C is considerably higher than that of Isopropanol (12°C) and MEK (-9°C), and slightly higher than 2-Butoxyethanol (67°C).[6][7][8] This higher flash point indicates a lower flammability hazard, making it a potentially safer alternative in various industrial settings.
Experimental Protocols
To facilitate further research and verification of the predicted data, the following standard ASTM test methodologies are recommended for evaluating the performance of this compound.
ASTM D1133: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents
This test method is a measure of the relative solvent power of hydrocarbon solvents.[5]
Methodology:
-
A standard solution of kauri resin in n-butanol is prepared.
-
The solvent being tested is titrated into a measured volume of the kauri-butanol solution.
-
The endpoint is reached when the solution becomes turbid, indicating the precipitation of the kauri resin.
-
The volume of solvent required to reach the endpoint is recorded as the Kauri-Butanol (Kb) value. A higher Kb value indicates a stronger solvent power.[1][2]
ASTM D3539: Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer
This test method determines the rate of evaporation of volatile liquids.[3]
Methodology:
-
A specified volume of the solvent is applied to a filter paper disk.
-
The disk is suspended from a balance in a controlled environment with a constant airflow.
-
The weight loss of the solvent over time is recorded.
-
The evaporation rate is typically reported relative to a standard solvent, n-butyl acetate (n-BuAc = 1).[12]
ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester
This test method determines the lowest temperature at which a volatile material can vaporize to form an ignitable mixture in air.[13][14]
Methodology:
-
The sample is heated in a closed cup at a controlled rate.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite.[15]
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated.
Caption: Workflow for evaluating a new solvent against industry standards.
Caption: Hypothetical interaction of a solvent with a cell membrane.
Conclusion and Future Directions
The predictive data for this compound suggests it has the potential to be a valuable industrial solvent, particularly in applications where a lower flammability hazard and a slower evaporation rate are desirable. Its structural characteristics point towards good solvency, although this needs to be confirmed through experimental testing.
For researchers and drug development professionals, this compound warrants further investigation. The next logical step is to synthesize or procure a sample of the compound and perform the standard ASTM tests outlined in this guide. This will provide the necessary empirical data to validate the predictions and accurately benchmark its performance against incumbent solvents. Such data will be crucial in determining its suitability for specific applications and its potential to offer a safer, more efficient, or more effective alternative to existing products.
References
- 1. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 2. besttechnologyinc.com [besttechnologyinc.com]
- 3. mgchemicals.com [mgchemicals.com]
- 4. ecetoc.org [ecetoc.org]
- 5. eastman.com [eastman.com]
- 6. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 7. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 0179 - METHYL ETHYL KETONE [chemicalsafety.ilo.org]
- 9. Butanone - Wikipedia [en.wikipedia.org]
- 10. osha.gov [osha.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. kelid1.ir [kelid1.ir]
- 14. petrolube.com [petrolube.com]
- 15. ASTM D93 (Flash Point – Pensky-Martens) – SPL [spllabs.com]
A Comparative Guide to Functionalized Diols in Polymer Synthesis: Spotlight on 2-Methoxy-4,4-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The landscape of polymer science is continually evolving, with a constant demand for novel monomers that can impart unique properties to materials such as polyesters, polyurethanes, and synthetic lubricants. While traditional diols like neopentyl glycol (NPG) and ethylene glycol are workhorses in the industry, there is a growing interest in functionalized diols that can offer enhanced performance characteristics. This guide provides a comparative overview of one such niche molecule, 2-Methoxy-4,4-dimethylpentan-1-ol , in the context of its potential applications and compares it with established alternatives.
Due to the limited direct experimental literature on this compound, this guide establishes a comparative framework based on the well-documented properties of its structural analogs. The core structure of this compound is a derivative of neopentyl glycol, suggesting its utility in applications where high thermal stability and weather resistance are paramount. The introduction of a methoxy group is hypothesized to modify properties such as polarity, solvency, and viscosity in the resulting polymers or formulations.
Physical Properties of this compound and Key Alternatives
A clear understanding of the physical properties of the monomer is crucial for predicting its behavior in polymerization reactions and the characteristics of the final product. The following table summarizes the known and predicted properties of this compound alongside common diols used in polymer synthesis.
| Property | This compound | Neopentyl Glycol (NPG) | Ethylene Glycol | Propylene Glycol | 1,3-Propanediol | 2-Methyl-1,3-propanediol |
| Molecular Formula | C8H18O2 | C5H12O2[1] | C2H6O2[2] | C3H8O2[3] | C3H8O2[4] | C4H10O2 |
| Molecular Weight ( g/mol ) | 146.23 | 104.15[1][5] | 62.07[6] | 76.09[3][7] | 76.09[4][8] | 90.12[9] |
| Boiling Point (°C) | Not available | 208[1] | 197.3[2] | 188.2[3] | 210-212[8] | 212 |
| Melting Point (°C) | Not available | 129.13[1] | -12.9[2] | -59[3] | -27[4] | -91 |
| Density (g/cm³ at 20°C) | Not available | 1.06 | 1.113[2] | 1.036[3][7] | 1.06[8] | 1.015 (at 25°C) |
| Flash Point (°C) | Not available | 129[1] | 111 | 99[7] | 174[8] | 127 |
| Solubility in Water | Not available | 83 g/100mL[1] | Miscible[2] | Miscible[7] | Miscible[4] | Not available |
Performance Comparison in Polyester Applications
The choice of diol significantly impacts the performance of the resulting polyester. The neopentyl structure, present in both NPG and this compound, is known to enhance thermal and hydrolytic stability. The methoxy group in the latter is expected to introduce asymmetry and potentially lower the crystallinity of the polymer, which could be advantageous for certain coating and adhesive applications.
| Performance Metric | Expected for this compound based Polyester | NPG-based Polyester | Ethylene Glycol-based Polyester | Propylene Glycol-based Polyester |
| Thermal Stability | High | High | Moderate | Moderate |
| Hydrolytic Resistance | High | High | Moderate | Moderate |
| Hardness | Moderate | High | High | Moderate |
| Flexibility | Moderate to High | Moderate | Low | High |
| Chemical Resistance | High | High | Good | Good |
| Weatherability | Excellent | Excellent | Good | Good |
Experimental Protocols
Hypothetical Synthesis of a Polyester using this compound
This protocol is a representative procedure for the synthesis of a polyester via direct esterification.
Materials:
-
This compound
-
Diacid or anhydride (e.g., Adipic Acid)
-
Esterification catalyst (e.g., p-Toluenesulfonic acid)
-
High-boiling point solvent for water removal (e.g., Xylene)
-
Nitrogen gas supply
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser is charged with this compound, adipic acid (in a slight molar excess of the diol), and p-toluenesulfonic acid (0.1-0.5% by weight of reactants).
-
Xylene is added to the reaction mixture (approximately 10-20% of the total reactant weight).
-
The mixture is heated under a slow stream of nitrogen to a temperature that allows for the azeotropic removal of water (typically 140-160°C).
-
The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, the reaction is continued for an additional 1-2 hours to ensure completion.
-
The reaction mixture is then cooled, and the xylene is removed under reduced pressure.
-
The resulting polyester is characterized for its properties such as acid number, hydroxyl number, viscosity, and molecular weight.
Diagrams
Logical Workflow for Polyester Synthesis
References
- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 5. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Safety Operating Guide
Proper Disposal of 2-Methoxy-4,4-dimethylpentan-1-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount, extending from the laboratory bench to the responsible disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methoxy-4,4-dimethylpentan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Crucial Initial Step: Always Consult the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, it is imperative to locate and thoroughly review its specific Safety Data Sheet (SDS). The SDS contains critical information regarding hazards, handling, storage, and disposal. The procedures outlined below are based on general best practices for flammable liquid chemicals, specifically alcohols and ethers, but the SDS for this compound must be the ultimate source of guidance.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Likely Hazardous Waste (Flammable Liquid) | Alcohols and ethers are typically classified as hazardous due to their flammability.[1][2][3] |
| Disposal Method | Collection for professional disposal | Do not dispose of down the drain or by evaporation.[4][5][6][7] |
| Container Type | Chemically compatible, sealed container | To prevent leaks, reactions, and fugitive emissions.[1][3][6] |
| Labeling | "Hazardous Waste" with full chemical name | Ensures proper identification and handling by waste management personnel.[1][6] |
| Storage of Waste | In a designated, well-ventilated area, away from ignition sources | To mitigate fire and explosion risks.[1][4][8] |
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles
-
Nitrile or butyl gloves
-
A fully-buttoned lab coat[1]
2. Waste Collection:
-
Do not pour this compound down the sink or drain. [5][7] This is prohibited for flammable and potentially environmentally harmful chemicals.
-
Do not allow the chemical to evaporate in a fume hood as a means of disposal. [5][6]
-
Collect all waste containing this compound in a designated, chemically compatible hazardous waste container.[1][3] The container must have a secure, tight-fitting lid.[3][6]
3. Labeling the Waste Container:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[1]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[6]
-
If the waste is a mixture, list all components and their approximate percentages.[6]
4. Storing the Waste Container:
-
Keep the hazardous waste container closed at all times, except when adding waste.[3][5][6]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat, sparks, open flames, and other sources of ignition.[1][4][8]
-
Ensure the waste is segregated from incompatible materials, such as oxidizing agents.[1]
5. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures.[1]
-
Your institution's EHS department will then collect the waste for proper disposal at an approved facility.[8][9][10][11]
6. Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected as hazardous waste.
-
After triple-rinsing and allowing the container to air-dry in a ventilated area (like a fume hood), deface or remove all labels.[2][5] The container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[2]
7. Spill Procedures:
-
In the event of a small spill that you are trained to handle, absorb the chemical with an inert material (e.g., vermiculite, sand).[1]
-
Collect the absorbent material and the spilled chemical into a sealed container and dispose of it as hazardous waste.[1][5]
-
For large spills, evacuate the area, alert others, and contact your institution's EHS department or emergency response team immediately.[1]
Logical Workflow for Disposal
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Essential Safety and Operational Guidance for 2-Methoxy-4,4-dimethylpentan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Methoxy-4,4-dimethylpentan-1-ol. The following guidance is based on the safety data of structurally similar chemicals, including other flammable organic alcohols and ethers, and general laboratory safety practices. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe handling and disposal.
Personal Protective Equipment (PPE)
Based on the likely properties of this compound as a flammable liquid and potential irritant, the following personal protective equipment is recommended.[1][2][3][4]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Contact lenses should not be worn. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling organic solvents.[3] Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Flame-resistant lab coat or coveralls. | Should be worn over personal clothing to protect against splashes and fire hazards. |
| Foot Protection | Closed-toe shoes, preferably safety footwear. | Shoes should be made of a material that offers protection against chemical spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. | If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended. |
Handling and Storage
Safe handling and storage are critical to prevent fire, explosion, and exposure.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood. - Keep away from heat, sparks, open flames, and other ignition sources.[5] - Use non-sparking tools and explosion-proof equipment. - Ground and bond containers when transferring material to prevent static discharge.[5] - Avoid contact with skin and eyes. - Avoid inhalation of vapors. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] - Store away from incompatible materials such as strong oxidizing agents.[5] - Label containers clearly. |
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies is crucial.
| Situation | Action |
| Minor Spill | - Immediately remove all ignition sources. - Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). - Place the absorbed material into a suitable, closed container for disposal. - Clean the spill area with soap and water. |
| Major Spill | - Evacuate the area immediately. - Alert others and contact emergency services. - If safe to do so, contain the spill and prevent it from entering drains. |
| Skin Contact | - Immediately flush the affected area with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. - Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention if symptoms persist. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Fire | - Use dry chemical, CO2, or alcohol-resistant foam to extinguish the fire.[5][6] - Water spray may be used to cool containers. |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Chemical | - Dispose of as hazardous waste through a licensed waste disposal company.[5][6] |
| Contaminated Materials | - Absorbent materials, gloves, and other contaminated items should be placed in a sealed container and disposed of as hazardous waste. |
| Empty Containers | - Do not reuse empty containers. - Puncture and dispose of in accordance with local regulations. |
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
References
- 1. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 3. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
